4,6-dichloro-N,N-dimethylpyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJNRLSPEYCEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377058 | |
| Record name | 4,6-dichloro-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5734-68-9 | |
| Record name | 4,6-Dichloro-N,N-dimethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dichloro-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Pathway
The most plausible synthetic route to 4,6-dichloro-N,N-dimethylpyrimidin-2-amine involves a nucleophilic aromatic substitution reaction between 2,4,6-trichloropyrimidine and dimethylamine. The chlorine atom at the 2-position of the pyrimidine ring is generally the most susceptible to nucleophilic attack, followed by the 4- and 6-positions. By controlling the reaction stoichiometry and conditions, selective monosubstitution can be achieved.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
This procedure is based on established methods for the chlorination of barbituric acid.[1]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)
-
Dimethylaniline (optional, as catalyst)
Procedure:
-
Step 1: Reaction with Phosphorus Oxychloride. In a reaction vessel equipped with a reflux condenser and a stirrer, barbituric acid is reacted with an excess of phosphorus oxychloride. The reaction can be carried out in the presence of a catalyst such as dimethylaniline. The mixture is heated, typically at a temperature ranging from 70°C to 115°C.
-
Step 2: Reaction with Phosphorus Pentachloride. Following the initial reaction, phosphorus pentachloride (or reactants that form it in situ, like phosphorus trichloride and chlorine gas) is added to the reaction mixture.
-
Work-up and Isolation. After the reaction is complete, the excess phosphorus oxychloride and the product, 2,4,6-trichloropyrimidine, are separated from the reaction mixture, typically by distillation. The crude product can be further purified by extraction and recrystallization. An aqueous work-up is also possible, although it can be more complex for large-scale synthesis.[1]
Data Presentation
As specific experimental data for this compound is not available in the cited literature, the following table summarizes the properties of the key precursor, 2,4,6-trichloropyrimidine.
| Property | Value | Reference |
| Molecular Formula | C₄HCl₃N₂ | |
| Molecular Weight | 183.42 g/mol | |
| Appearance | Colorless to light yellow solid or liquid | |
| Melting Point | 26-29 °C | |
| Boiling Point | 211-213 °C |
Proposed Synthesis of this compound
The following is a generalized protocol for the amination of 2,4,6-trichloropyrimidine.
Materials:
-
2,4,6-Trichloropyrimidine
-
Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
A suitable solvent (e.g., ethanol, THF, or acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if necessary
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of dimethylamine solution to the cooled reaction mixture. A base may be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
Note: The regioselectivity of the reaction is crucial. While the 2-position is the most reactive, disubstituted and trisubstituted products can form, especially with excess dimethylamine or under forcing conditions. Therefore, careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired monosubstituted product.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and subsequent characterization of the target compound.
Conclusion
This technical guide provides a scientifically grounded pathway for the synthesis of this compound, a compound for which specific literature is scarce. The proposed synthesis leverages the known reactivity of pyrimidine systems, starting from the well-established precursor, 2,4,6-trichloropyrimidine. Researchers and drug development professionals can use this guide as a foundational document for the preparation and subsequent investigation of this and similar pyrimidine derivatives. It is important to note that the proposed experimental protocols are generalized and would require optimization and validation in a laboratory setting. Further research is warranted to isolate and characterize this compound and to explore its potential biological activities.
References
4,6-dichloro-N,N-dimethylpyrimidin-2-amine physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine. It includes a summary of its physicochemical data, general experimental methodologies for the characterization of such compounds, and a logical workflow for its synthesis.
Core Physical Properties
This compound is a chlorinated pyrimidine derivative. Its key physical and chemical identifiers are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5734-68-9 | [1][2] |
| Molecular Formula | C₆H₇Cl₂N₃ | [1][2] |
| Molecular Weight | 192.05 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 56-57.5 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Protocols
Melting Point Determination:
The melting point of a crystalline solid like this compound is a key indicator of its purity. A common method for its determination is the open capillary method.
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Reaction Monitoring and Purity Assessment:
Thin-Layer Chromatography (TLC) is a standard procedure to monitor the progress of a chemical reaction and to assess the purity of the final product.
-
Plate Preparation: A small spot of a solution of the compound is applied to a TLC plate (e.g., "Silufol UV-254").
-
Development: The plate is placed in a sealed chamber containing a suitable eluent (e.g., a mixture of acetone and hexane). The eluent moves up the plate by capillary action, separating the components of the sample.
-
Visualization: The separated spots are visualized, for example, under UV light. The purity of the sample can be estimated by the number of spots present.
Logical Synthesis Workflow
While a specific, detailed synthesis protocol for this compound is not provided in the searched literature, a logical workflow for its preparation can be inferred from general synthetic procedures for similar chlorinated pyrimidines. A common approach involves the chlorination of a corresponding dihydroxypyrimidine precursor, followed by nucleophilic substitution with dimethylamine.
Below is a conceptual workflow diagram for the synthesis of this compound.
Caption: A logical workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide on the Solubility of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine and Related Dichloropyrimidine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine. Due to a lack of publicly available, quantitative solubility data for this specific compound, this document provides a summary of solubility data for structurally related dichloropyrimidine analogues. Furthermore, detailed experimental protocols for determining both kinetic and thermodynamic solubility are presented to enable researchers to ascertain the solubility of this compound in their laboratories.
Solubility Data of Structurally Related Dichloropyrimidine Analogues
Table 1: Qualitative Solubility of Dichloropyrimidine Analogues
| Compound | Water | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Ethanol | Acetone | Toluene |
| 5-Amino-4,6-dichloro-2-methylpyrimidine | Insoluble[1] | Soluble[1] | Soluble[1] | Slightly Soluble[1] | - | - |
| 4-Amino-2,6-dichloropyrimidine | Slightly Soluble[2] | Soluble[2] | - | - | Soluble | Soluble |
| 2-Amino-4,6-dichloropyrimidine | Insoluble | - | - | - | Soluble | Soluble |
*Note: The solubility in acetone and toluene for 4-Amino-2,6-dichloropyrimidine is inferred from the data for the related compound 2-Amino-4,6-dichloropyrimidine[2].
Table 2: Quantitative Solubility of Dichloropyrimidine Analogues
| Compound | Solvent | Temperature | Concentration | Method/Notes |
| 4-Amino-2,6-dichloropyrimidine | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (609.79 mM) | Requires ultrasonic treatment. The hygroscopic nature of DMSO can affect solubility; using a freshly opened solvent is recommended[2]. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following detailed experimental protocols for kinetic and thermodynamic solubility are recommended. These protocols are based on established methodologies for pyrimidine derivatives[3].
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early-stage drug discovery to measure the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer. It reflects the solubility of the most rapidly precipitating form of the compound[3][4].
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, analytical grade
-
Microtiter plates (96-well)
-
Automated liquid handler or multichannel pipettes
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in DMSO[1][5].
-
Incubation Mixture: In duplicate, add 490 µL of PBS (pH 7.4) to the wells of a microtiter plate. Add 10 µL of the DMSO stock solution to achieve a final concentration of, for example, 200-400 µM[3].
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified period, typically 1-2 hours[5][6].
-
Detection (choose one method):
-
Nephelometry: Measure the light scattering in each well using a nephelometer to detect undissolved particles[4].
-
Direct UV Assay: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and measure the UV absorbance at a predetermined wavelength. Alternatively, filter the solution to remove undissolved particles before measuring the absorbance[4].
-
-
Quantification: Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture[3].
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This concentration represents the kinetic solubility[3].
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period. This is a crucial parameter for lead optimization and formulation development[3].
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol, buffer of specific pH)
-
Sealed vials
-
Constant temperature water bath with stirring capability
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the selected solvent. Ensure there is undissolved solid remaining at the end of the experiment[2][3].
-
Equilibration: Place the vial in a constant temperature water bath and stir the suspension vigorously. Allow the mixture to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure saturation has been reached[2].
-
Phase Separation: Once equilibrium is achieved, cease stirring and allow the solid to settle for several hours. Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.
-
Quantification: Analyze the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
-
Calculation: The determined concentration is reported as the thermodynamic solubility, typically in µg/mL or µM[3].
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, chlorinated pyrimidine derivatives serve as versatile scaffolds. This technical guide provides an in-depth overview of the known safety and handling protocols pertinent to 4,6-dichloro-N,N-dimethylpyrimidin-2-amine and its chemical class. The information is intended to foster a culture of safety and preparedness in the research and development environment.
Hazard Identification and Classification
While a specific GHS classification for this compound is not established, data from analogous compounds, such as 2-amino-4,6-dichloropyrimidine, suggest the following potential hazards.[1][2]
Table 1: GHS Hazard Classification for Structurally Similar Dichloropyrimidines
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Based on data for 2-amino-4,6-dichloropyrimidine.[1][2]
Physical and Chemical Properties
Understanding the physicochemical properties of a compound is crucial for safe handling and storage. The following table summarizes known data for the closely related 2-amino-4,6-dichloropyrimidine, which can serve as an estimate.
Table 2: Physicochemical Properties of 2-amino-4,6-dichloropyrimidine
| Property | Value |
| Molecular Formula | C4H3Cl2N3 |
| Molecular Weight | 163.99 g/mol [1][3] |
| Appearance | White to light yellow crystalline powder[3] |
| Melting Point | 219-222 °C[3] |
| Solubility | Insoluble in water[3] |
Exposure Controls and Personal Protection
A robust safety protocol relies on a multi-layered approach to exposure control, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is essential for all operations that may generate dust or aerosols.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent direct contact with the chemical.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable. Always check the manufacturer's compatibility data. |
| Lab coat | To be worn at all times in the laboratory. | |
| Respiratory | Not required for normal handling in a fume hood. | For situations with a potential for high dust exposure, a NIOSH-approved respirator with a particulate filter may be necessary. |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is paramount to minimizing risk.
Handling:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the compound away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from heat and sources of ignition.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualizing Safety Workflows
To further aid in the practical application of these safety principles, the following diagrams, generated using Graphviz, illustrate key decision-making processes.
Caption: Risk Assessment Workflow for Handling Dichloropyrimidines.
Caption: PPE Selection for Handling Chlorinated Pyrimidines.
References
An In-Depth Technical Guide to the Synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 4,6-dichloro-N,N-dimethylpyrimidin-2-amine, a valuable building block in the development of novel therapeutics. This document details the necessary reagents, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process commencing with the chlorination of barbituric acid to form the key intermediate, 2,4,6-trichloropyrimidine. This is followed by a selective nucleophilic aromatic substitution (SNAr) at the C2 position with dimethylamine. The higher reactivity of the chlorine atom at the C2 position compared to those at the C4 and C6 positions allows for a regioselective amination.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Synthesis of 2,4,6-trichloropyrimidine from Barbituric Acid
| Parameter | Value | Reference |
| Starting Material | Barbituric Acid | [1][2][3][4] |
| Key Reagents | Phosphorus oxychloride (POCl₃), Phosphorus trichloride (PCl₃), Chlorine (Cl₂) | [1][3][4] |
| Catalyst | N-methylpyrrolidone (NMP) | [2][4] |
| Reaction Temperature | 75-110°C (Reflux) | [1][2][3][4] |
| Reaction Time | 4-8 hours | [1][2][3][4] |
| Reported Yield | 81-93% | [1][2][3] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trichloropyrimidine | [5][6] |
| Key Reagents | Dimethylamine (solution in THF or other suitable solvent), Base (e.g., Triethylamine or Potassium Carbonate) | [7] |
| Solvent | Tetrahydrofuran (THF), Ethanol, or similar inert solvent | [6] |
| Reaction Temperature | Room temperature to gentle heating | [6] |
| Reaction Time | Several hours to overnight | [6] |
| Expected Yield | Moderate to high (specific yield dependent on precise conditions) | [7] |
Experimental Protocols
The following are detailed experimental methodologies for the key synthesis steps.
Step 1: Synthesis of 2,4,6-trichloropyrimidine
This procedure is based on established methods for the chlorination of barbituric acid.[1][2][3][4]
Materials and Equipment:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
N-methylpyrrolidone (NMP)
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and gas inlet tube
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus
Protocol:
-
In a fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet tube.
-
Charge the flask with phosphorus oxychloride (e.g., 3500 g, 23.2 mol) and add N-methylpyrrolidone (e.g., 10 g).[2][4]
-
Add barbituric acid (e.g., 512 g, 4 mol) to the stirred mixture.[2]
-
Heat the mixture to approximately 75°C.[2]
-
After stirring for several hours (e.g., 7 hours), simultaneously add phosphorus trichloride (e.g., 1650 g, 12.0 mol) and introduce chlorine gas (e.g., 840 g, 11.8 mol) at a controlled rate, maintaining the temperature at 75 ± 5°C.[2][4]
-
Upon completion of the addition, continue stirring at the reaction temperature until the evolution of HCl gas ceases.[3]
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation at atmospheric pressure.[2][3]
-
The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.[1][3]
Step 2: Synthesis of this compound
This protocol is a representative procedure for the selective amination of 2,4,6-trichloropyrimidine at the C2 position.[6]
Materials and Equipment:
-
2,4,6-Trichloropyrimidine
-
Dimethylamine solution (e.g., 2M in THF)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF) or other suitable inert solvent
-
Round-bottom flask with a magnetic stirrer and a nitrogen inlet
-
Standard laboratory glassware for work-up and purification
Protocol:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trichloropyrimidine in an anhydrous inert solvent such as THF.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of a dimethylamine solution to the stirred mixture.
-
Add a slight excess of a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthesis pathway of this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine, a halogenated pyrimidine derivative of interest in synthetic and medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and summarizes its key physicochemical properties. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively available in the public domain, this guide presents established synthetic routes for closely related dichloropyrimidine analogs to provide a foundational understanding for researchers. The potential for this compound to serve as a building block in the development of novel therapeutics is underscored by the known biological activities of similar pyrimidine-based molecules.
Chemical Identity and Properties
IUPAC Name: this compound
Synonyms:
-
4,6-dichloro-2-(dimethylamino)pyrimidine
-
2-Pyrimidinamine, 4,6-dichloro-N,N-dimethyl-
Molecular Structure:
The Strategic Core: A Technical Guide to 4,6-dichloro-N,N-dimethylpyrimidin-2-amine in Advanced Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. Among the vast array of pyrimidine derivatives, 4,6-dichloro-N,N-dimethylpyrimidin-2-amine emerges as a pivotal building block, offering synthetic versatility and a strategic entry point for creating diverse compound libraries. This technical guide provides an in-depth overview of its core properties, synthesis, and application in drug development workflows, tailored for researchers, scientists, and professionals in the field.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These data are foundational for all experimental and computational work involving this compound.
| Property | Value |
| Molecular Formula | C₆H₇Cl₂N₃ |
| Molecular Weight | 192.05 g/mol |
| IUPAC Name | This compound |
Synthetic Protocols: A Two-Stage Approach
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the creation of the 2-amino-4,6-dichloropyrimidine core, followed by the N,N-dimethylation of the exocyclic amino group.
Stage 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
A common and effective method for the synthesis of the dichloropyrimidine core is the chlorination of 2-amino-4,6-dihydroxypyrimidine.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagents: 2-amino-4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride (POCl₃).
-
Catalyst/Acid Scavenger: An amine base, such as N,N-dimethylaniline or triethylamine, is added to the mixture.[1] The molar ratio of the amine base to the starting pyrimidine is crucial and typically ranges from 1.7:1 to 2.5:1.[1]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 55°C and 70°C and stirred for several hours.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure. The resulting residue is then cautiously poured onto crushed ice or into cold water.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to yield 2-amino-4,6-dichloropyrimidine.[1][2]
Stage 2: N,N-Dimethylation of 2-Amino-4,6-dichloropyrimidine
With the dichloropyrimidine core in hand, the final step is the exhaustive methylation of the amino group.
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with 2-amino-4,6-dichloropyrimidine and a suitable solvent, such as methanol.
-
Methylating Agent: Formaldehyde is introduced as the carbon source for the methyl groups.[3]
-
Catalyst and Reducing Conditions: A catalyst, such as Ru/C, is added to the mixture.[3] The reaction is then subjected to a hydrogen atmosphere to facilitate reductive amination.
-
Reaction Conditions: The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 4,6-dichloropyrimidine moiety is a privileged scaffold in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[4] The two chlorine atoms at the 4 and 6 positions serve as reactive handles for sequential and selective nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the systematic construction of targeted inhibitors.[5]
The general workflow for utilizing a dichloropyrimidine core in the synthesis of a kinase inhibitor is depicted below.
This workflow highlights the modularity of using dichloropyrimidine scaffolds. By varying the nucleophiles or coupling partners in the two sequential steps, a large and diverse library of potential kinase inhibitors can be rapidly synthesized and evaluated. This strategic approach is a cornerstone of modern drug discovery campaigns targeting the kinome.
References
- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-dichloro-N,N-dimethylpyrimidin-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible synthetic protocol for its preparation.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on the analysis of the parent compound, 2-amino-4,6-dichloropyrimidine, and established principles of spectroscopic interpretation for N,N-dimethylated aromatic amines.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | Singlet | 1H | H-5 |
| ~ 3.2 | Singlet | 6H | -N(CH₃)₂ |
| Note: Predicted values in CDCl₃. The chemical shift of the pyrimidine proton is expected to be in the aromatic region, while the N,N-dimethyl protons will appear as a singlet in the aliphatic region. |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | C-2 |
| ~ 161 | C-4, C-6 |
| ~ 110 | C-5 |
| ~ 38 | -N(CH₃)₂ |
| Note: Predicted values in CDCl₃. The carbon atoms attached to chlorine and nitrogen are expected to be significantly deshielded. |
Table 3: Predicted IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 2850 | Medium | C-H stretching (methyl groups) |
| ~ 1580 | Strong | C=N stretching (pyrimidine ring) |
| ~ 1550 | Strong | C=C stretching (pyrimidine ring) |
| ~ 1350 | Medium | C-N stretching (aromatic amine) |
| ~ 820 | Strong | C-Cl stretching |
| Note: The characteristic N-H stretching and bending vibrations of the primary amine in the starting material will be absent. |
Table 4: Predicted Mass Spectrometry Data of this compound
| m/z Value | Relative Intensity | Assignment |
| 191/193/195 | High | [M]⁺ (Molecular ion with isotopic pattern for two chlorine atoms) |
| 176/178/180 | Medium | [M - CH₃]⁺ (Loss of a methyl group) |
| 156/158 | Medium | [M - Cl]⁺ (Loss of a chlorine atom) |
| 142/144 | Low | [M - CH₃ - Cl]⁺ (Loss of a methyl group and a chlorine atom) |
| Note: The fragmentation pattern is predicted to involve the loss of a methyl radical and a chlorine atom, which is typical for such compounds. |
Experimental Protocols
This section outlines a plausible experimental protocol for the synthesis and spectroscopic analysis of this compound.
Synthesis: N,N-dimethylation of 2-amino-4,6-dichloropyrimidine
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-amino-4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Obtain the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the spectroscopic data to the chemical structure of this compound.
An In-depth Technical Guide on the Reactivity of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine with various nucleophiles. The presence of the electron-donating N,N-dimethylamino group at the 2-position significantly influences the regioselectivity of nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions. This document summarizes key reactive pathways, presents available quantitative data from the literature in structured tables, details experimental protocols for seminal reactions, and provides visualizations of reaction workflows to aid in the strategic design of synthetic routes for novel drug candidates and functional materials.
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, with the pyrimidine core featuring in numerous pharmaceuticals and functional organic molecules. The reactivity of halopyrimidines, in particular, offers a versatile platform for the introduction of a wide array of functional groups. This compound is a key intermediate, offering two reactive chloro-substituents that can be sequentially or simultaneously displaced by nucleophiles.
The N,N-dimethylamino group at the 2-position is a moderate electron-donating group. This electronic feature influences the electrophilicity of the C4 and C6 positions, which are equivalent in the starting material. Nucleophilic attack at these positions proceeds via a Meisenheimer intermediate, and the regioselectivity of sequential substitutions can be controlled by the nature of the incoming nucleophile and the reaction conditions.
General Reactivity Principles
The reaction of this compound with nucleophiles primarily follows the SNAr mechanism. The key steps of this mechanism are:
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex.
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the pyrimidine ring and stabilized by the electronegative nitrogen atoms.
-
Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
The following diagram illustrates the general workflow for a monosubstitution reaction.
Caption: General workflow for the monosubstitution of this compound.
Reactivity with Oxygen Nucleophiles
The reaction of this compound with oxygen nucleophiles, such as alkoxides, typically leads to the mono-alkoxy substituted product. The use of a strong base like sodium hydride or sodium metal is often employed to generate the alkoxide in situ.
Quantitative Data for Reactions with Oxygen Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium methoxide | Methanol, reflux | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Not specified | [1] |
Experimental Protocol: Synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
A solution of this compound in methanol is treated with a solution of sodium methoxide in methanol. The reaction mixture is heated to reflux and stirred for several hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography or recrystallization.[1]
The following diagram outlines the experimental workflow for the synthesis of the methoxy-substituted pyrimidine.
Caption: Experimental workflow for the synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
Reactivity with Amine Nucleophiles
The reaction with amine nucleophiles is a common method for the functionalization of this compound. Depending on the stoichiometry of the amine and the reaction conditions, either mono- or di-substituted products can be obtained. The presence of a base, such as triethylamine or potassium carbonate, is often required to neutralize the HCl generated during the reaction.
While specific data for the target molecule is limited, a study on the closely related 2-amino-4,6-dichloropyrimidine shows that reactions with various amines in refluxing ethanol with triethylamine as a base can provide mono-substituted products.[2]
Reactivity with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols and thiophenols, are also effective for the substitution of the chloro groups in this compound. These reactions are typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion.
Subsequent Reactions of Monosubstituted Products
The monosubstituted products, such as 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, are valuable intermediates for further diversification. For instance, the remaining chloro group can be displaced by another nucleophile or participate in cross-coupling reactions.
Suzuki Cross-Coupling Reactions
The 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine has been shown to undergo Suzuki cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst and a base. This allows for the introduction of aryl and heteroaryl moieties at the 4-position.[1]
Quantitative Data for Suzuki Coupling of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
| Arylboronic Acid | Catalyst and Conditions | Product | Yield (%) | Reference |
| 3-Boronobenzoic acid | Pd(OAc)2, PPh3, Na2CO3, n-propanol, reflux | 3-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)benzoic acid | 91 | [1] |
| 2-Fluorophenylboronic acid | Pd(OAc)2, PPh3, Na2CO3, n-propanol, reflux | 4-(2-fluorophenyl)-6-methoxy-N,N-dimethylpyrimidin-2-amine | 46 | [1] |
| 5-Formylfuran-2-ylboronic acid | Pd(OAc)2, PPh3, Na2CO3, n-propanol, reflux | 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)furan-2-carbaldehyde | 78 | [1] |
| 4-Nitrophenylboronic acid | Pd(OAc)2, PPh3, Na2CO3, n-propanol, reflux | 4-methoxy-N,N-dimethyl-6-(4-nitrophenyl)pyrimidin-2-amine | 87 | [1] |
The following diagram illustrates the logical relationship in the sequential functionalization of this compound.
Caption: Sequential functionalization of this compound.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a diverse range of substituted pyrimidines. The two chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution, allowing for the regioselective introduction of various functional groups. The electron-donating N,N-dimethylamino group at the 2-position modulates the reactivity of the C4 and C6 positions. While there is a need for more systematic studies to provide a broader quantitative dataset, the available literature demonstrates the utility of this scaffold in generating complex molecules through sequential nucleophilic substitution and cross-coupling reactions. This guide provides a foundation for researchers to explore the synthetic potential of this important intermediate in the development of new pharmaceuticals and advanced materials.
References
The Ascendant Therapeutic Potential of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds. Among these, derivatives of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine have emerged as a class of molecules with significant therapeutic promise, demonstrating a versatile range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer and antimicrobial properties.
Synthesis of this compound Derivatives
The core scaffold, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the exploration of structure-activity relationships (SAR).
A general synthetic approach involves the sequential displacement of the chlorine atoms with different nucleophiles, such as amines, alcohols, and thiols. The reactivity of the two chlorine atoms can be modulated by reaction conditions, including temperature and the nature of the nucleophile, to achieve selective mono- or di-substitution.
For instance, derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been synthesized and subsequently utilized as precursors for further chemical modifications, such as Suzuki cross-coupling reactions with various arylboronic acids.[1][2]
Anticancer Activity
Derivatives of the 4,6-dichloropyrimidine scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
While specific quantitative data for derivatives of this compound is emerging, studies on structurally related 2-aminopyrimidine and 2,4-dianilinopyrimidine derivatives provide valuable insights into their potential as kinase inhibitors. These compounds have been shown to target various kinases, including Src/Abl and Polo-like kinase 4 (PLK4), with potent antiproliferative activity observed in various cancer cell lines.[3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives, highlighting their potency against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Amino-4-aryl-6-pyridopyrimidine | Not Specified | - | [4] |
| 2a | N-benzyl aminopyrimidine | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinoma, Colon cancer | 4 - 8 | [5] |
| Compound 6 | Pyrimidine anchored with bromophenyl piperazine | Human colon colorectal (HCT116) | 89.24 ± 1.36 | [6] |
| Breast cancer (MCF7) | 89.37 ± 1.17 | [6] | ||
| Compound 1c | 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | Leukemia | - (High selectivity) |
Antimicrobial Activity
In addition to their anticancer properties, derivatives of 4,6-dichloropyrimidines have been investigated for their antimicrobial and antifungal activities. The introduction of different substituents on the pyrimidine ring allows for the fine-tuning of their activity spectrum and potency against various pathogens.
For example, derivatives synthesized from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have shown sensitivity against isolates of S. aureus, S. saprophyticus, E. coli, and K. pneumoniae.[1][2] However, detailed quantitative data in the form of Minimum Inhibitory Concentrations (MICs) for a broad range of derivatives are still under investigation.
Quantitative Antimicrobial Activity Data
The following table presents available data on the antimicrobial activity of related pyrimidine derivatives.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Compound 4 | Derivative of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | S. aureus | Not specified | [1][2] |
| S. saprophyticus | Not specified | [1][2] | ||
| E. coli | Not specified | [1][2] | ||
| K. pneumoniae | Not specified | [1][2] | ||
| Thienopyrimidine derivatives | Thieno[3,2-e]imidazo[1,2-c]pyrimidine | Bacillus cereus, Shigella dysenteriae | - |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental methodologies associated with the study of these compounds, the following diagrams have been generated using the DOT language.
Caption: Hypothetical signaling pathway showing potential kinase inhibition by pyrimidine derivatives.
Caption: General workflow for the synthesis of 4,6-disubstituted pyrimidine derivatives.
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
Experimental Protocols
Synthesis of 4-substituted-6-chloro-N,N-dimethylpyrimidin-2-amine (General Procedure)
To a solution of this compound in a suitable solvent (e.g., DMF, THF), is added one equivalent of the desired nucleophile (e.g., an amine, alcohol, or thiol) and a base (e.g., triethylamine, potassium carbonate) if necessary. The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography to yield the desired mono-substituted product.
In Vitro Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and preliminary studies have highlighted their potential as both anticancer and antimicrobial agents. Further exploration of the structure-activity relationships and elucidation of their precise mechanisms of action will be crucial in advancing these compounds towards clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,6-dichloro-N,N-dimethylpyrimidin-2-amine. Given the limited publicly available stability data for this specific compound, this guide draws upon information from structurally similar and commercially available analogs, primarily 2-amino-4,6-dichloropyrimidine, to infer potential stability characteristics, degradation pathways, and appropriate handling protocols.
Chemical Profile and General Stability
This compound is a substituted pyrimidine with reactive chloro groups that are susceptible to nucleophilic substitution. This inherent reactivity dictates its stability profile and necessitates careful storage and handling to maintain its chemical integrity. The compound is generally stable under normal, ambient conditions when properly stored.
Key Stability Considerations:
-
Hydrolytic Sensitivity: The chlorine atoms attached to the pyrimidine ring are prone to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of hydroxy- and ultimately dihydroxy-pyrimidine derivatives.
-
Photosensitivity: Exposure to light, particularly UV radiation, may induce degradation. It is advisable to store the compound in the dark.
-
Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate degradation.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition |
| Temperature | Cool, typically 2-8°C. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). |
| Light Exposure | In a dark place, protected from light. |
| Moisture | Dry, in a tightly sealed container to prevent moisture ingress. |
| Ventilation | In a well-ventilated area. |
Potential Degradation Pathways
Based on the chemical structure and the reactivity of related dichloropyrimidines, the following degradation pathways are plausible:
-
Hydrolysis: The primary degradation pathway is likely the sequential hydrolysis of the two chlorine atoms, leading to the formation of 4-chloro-6-hydroxy-N,N-dimethylpyrimidin-2-amine and subsequently 4,6-dihydroxy-N,N-dimethylpyrimidin-2-amine. This process can be catalyzed by both acids and bases.
-
Photodegradation: Upon exposure to light, the molecule may undergo complex photochemical reactions, potentially leading to dechlorination, ring opening, or the formation of polymeric byproducts.
-
Oxidation: Reaction with strong oxidizing agents can lead to the formation of various oxidation products, including N-oxides.
dot
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for conducting forced degradation studies to assess the stability of this compound. These protocols are based on ICH guidelines for stability testing of drug substances.
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm). |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
dot
Caption: General workflow for a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N HCl at 60°C for 24 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH at 60°C for 24 hours. Neutralize before analysis. |
| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to dry heat at 80°C for 48 hours. |
| Photodegradation | Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Hypothetical Signaling Pathway Involvement
While there is no specific information on signaling pathways directly involving this compound, substituted pyrimidines are known to interact with various biological targets, particularly kinases, due to their structural similarity to purine bases like adenine. A hypothetical interaction could involve the inhibition of a protein kinase.
dot
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
This compound is a reactive compound that requires careful handling and storage to ensure its stability. The primary degradation pathways are likely hydrolysis and photodegradation. Recommended storage is in a cool, dry, and dark environment, preferably under an inert atmosphere. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and develop appropriate analytical methods. Further studies are warranted to fully characterize the degradation products and quantitative stability of this compound.
Technical Guide: 4,6-dichloro-N,N-dimethylpyrimidin-2-amine and its Synthesis
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability of Key Precursor: 4,6-Dichloropyrimidine
The direct commercial supply of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine is limited. However, its key precursor, 4,6-dichloropyrimidine , is readily available from various chemical suppliers. This compound serves as a crucial building block for the synthesis of a wide range of pyrimidine derivatives.
Table 1: Commercial Suppliers of 4,6-Dichloropyrimidine
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | Grams to Kilograms |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5g, 25g |
| SLT | Not specified | 1kg, 5kg, 25kg, 200kg, and bulk |
| Biosynth | Not specified | Inquire for details |
Physicochemical Data of 4,6-Dichloropyrimidine
Understanding the properties of the starting material is crucial for successful synthesis.
Table 2: Physicochemical Properties of 4,6-Dichloropyrimidine [1]
| Property | Value |
| CAS Number | 1193-21-1[1][2] |
| Molecular Formula | C₄H₂Cl₂N₂[1] |
| Molecular Weight | 148.98 g/mol [1] |
| Appearance | Solid |
| Melting Point | 65-67 °C |
| Boiling Point | 176 °C |
| Solubility | Soluble in 95% ethanol (50 mg/mL) |
| SMILES | C1=C(N=CN=C1Cl)Cl[1] |
| InChIKey | XJPZKYIHCLDXST-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4,6-dichloropyrimidine with a source of dimethylamine. A practical approach utilizes the in-situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a hydroxide base.[3]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general method for the nucleophilic aromatic substitution of aryl chlorides with dimethylamine generated from DMF.[3]
Materials:
-
4,6-Dichloropyrimidine
-
N,N-Dimethylformamide (DMF)
-
10 M Potassium Hydroxide (KOH) solution
-
Water (deionized)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N,N-dimethylformamide (2.00 mL, 25.8 mmol) and 10 M potassium hydroxide solution (0.500 mL, 5.00 mmol).
-
Heat the mixture to reflux for 5 minutes.
-
Add 4,6-dichloropyrimidine (1.00 mmol) to the reaction mixture.
-
Heat the resulting mixture at 95 °C for 30 minutes.
-
Add an additional portion of 10 M KOH solution (0.500 mL, 5.00 mmol) and continue heating for another 30 minutes.
-
Monitor the reaction progress by TLC. If the reaction is incomplete, add further portions of 10 M KOH (0.500 mL, 5.00 mmol) at 30-minute intervals until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
If the product precipitates as a solid, it can be isolated by vacuum filtration.
-
If the product is an oil, extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Experimental Workflow Visualization
Caption: General workflow for the synthesis and purification.
Biological and Pharmacological Context
Derivatives of 2-aminopyrimidine are of significant interest in medicinal chemistry due to their wide range of biological activities. They are key structural motifs in many therapeutic agents. The introduction of different substituents on the pyrimidine ring allows for the modulation of their pharmacological properties.
Substituted aminopyrimidines have been investigated for a variety of therapeutic applications, including:
-
Antiviral agents: Pyrimidine-based compounds are integral to many antiviral therapies.[4]
-
Anticancer agents: They can act as kinase inhibitors, which are crucial in cancer treatment.[4]
-
Antimicrobial agents: These compounds have shown efficacy against various microbial pathogens.[4][5]
-
Anti-inflammatory agents: Certain derivatives have demonstrated anti-inflammatory properties.
-
Antimalarial agents: 2-Aminopyrimidine-based compounds have shown promising anti-plasmodial activity.[6]
The synthesis of novel aminodichloropyrimidine derivatives, such as this compound, provides an opportunity to explore new chemical space and develop compounds with potentially enhanced or novel biological activities. Researchers can utilize the synthetic protocol outlined in this guide to generate this and similar compounds for screening in various biological assays to identify new therapeutic leads. The reactivity of the remaining chlorine atom on the pyrimidine ring allows for further functionalization, expanding the diversity of the chemical library that can be generated from this scaffold.
References
- 1. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dichloropyrimidine | 1193-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sltchemicals.com [sltchemicals.com]
- 5. Synthesis and Biological Activity of Antimicrobial Agents | MDPI [mdpi.com]
- 6. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Potent Kinase Inhibitors from 4,6-dichloro-N,N-dimethylpyrimidin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the versatile scaffold, 4,6-dichloro-N,N-dimethylpyrimidin-2-amine. The pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and bind to the hinge region of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.
The strategic placement of chloro-substituents at the C4 and C6 positions of the pyrimidine ring allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies and the development of potent and selective kinase inhibitors.
Key Applications and Targeted Pathways
Kinase inhibitors derived from the 2-aminopyrimidine scaffold have demonstrated significant activity against several key kinase families involved in cell cycle progression and oncogenic signaling. These include:
-
Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are crucial for cell proliferation.[1] Inhibitors of CDK4/6, for instance, can induce a G1 cell cycle arrest, preventing the proliferation of cancer cells.[2]
-
Aurora Kinases: These serine/threonine kinases are essential for the proper execution of mitosis. Their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.
-
Other Tyrosine and Serine/Threonine Kinases: The versatility of the pyrimidine scaffold allows for the targeting of a broad range of other kinases implicated in cancer and other diseases.
Data Presentation: Inhibitory Activities of 2-Aminopyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 2-aminopyrimidine scaffolds.
Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | CDK2 | 0.044 | Roscovitine | - |
| 2 | CDK9 | <0.05 | - | - |
| 3 | CDK4 | 0.002 | Palbociclib | - |
| 4 | CDK6 | 0.010 | Ribociclib | - |
Data compiled from various sources demonstrating the potency of 2-arylaminopurine and related pyrimidine derivatives.[2][3]
Table 2: Inhibitory Activity against Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5 | Aurora A | <100 | MLN8237 | - |
| 6 | Aurora B | <100 | AZD1152 | 0.37 |
Data for pyrimidine-based derivatives designed as Aurora kinase inhibitors.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound or its close analog, 2-amino-4,6-dichloropyrimidine. The reactivity of the N,N-dimethylated starting material is analogous to the primary amine, primarily involving the displacement of the chloro groups.
Protocol 1: Synthesis of a Mono-Substituted Intermediate via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the regioselective substitution of one chlorine atom with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or other amine (1.0 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Solvent: Isopropanol, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the substituted amine to the solution.
-
Add DIPEA or TEA dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the mono-substituted intermediate, 4-anilino-6-chloro-N,N-dimethylpyrimidin-2-amine.[5]
Protocol 2: Synthesis of a Di-Substituted Kinase Inhibitor via a Second SNAr Reaction
This protocol details the substitution of the remaining chlorine atom.
Materials:
-
4-Anilino-6-chloro-N,N-dimethylpyrimidin-2-amine (from Protocol 1) (1.0 eq)
-
Second amine (e.g., a cyclic amine or another substituted aniline) (1.2 - 1.5 eq)
-
Base (e.g., DIPEA or K2CO3)
-
Solvent (e.g., 1-Pentanol, DMF, or DMSO)
Procedure:
-
Combine the mono-substituted intermediate, the second amine, and the base in a suitable solvent in a reaction vessel.
-
Heat the reaction mixture to a higher temperature (e.g., 120-140 °C) for 2-16 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup by diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the final product by column chromatography or recrystallization.
Protocol 3: Synthesis of an Arylated Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the introduction of an aryl or heteroaryl group at the C4 or C6 position.
Materials:
-
This compound or a mono-substituted chloro-intermediate (1.0 eq)
-
Arylboronic acid or heteroarylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02 - 0.1 eq)
-
Base (e.g., K2CO3, Na2CO3, K3PO4) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
In a Schlenk flask, combine the dichloropyrimidine or mono-chloropyrimidine intermediate, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired arylated pyrimidine kinase inhibitor.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK4/6 signaling pathway and its inhibition.
Caption: General synthetic workflow for kinase inhibitors.
Caption: Workflow for a typical kinase inhibition assay.
References
- 1. breastcancer.org [breastcancer.org]
- 2. biomedres.us [biomedres.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine with various aryl and heteroaryl boronic acids. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1][2][3] The ability to functionalize the 4- and 6-positions of the pyrimidine ring through robust and versatile methods like the Suzuki coupling is crucial for the synthesis of compound libraries for drug discovery and development. This protocol outlines optimized reaction conditions, including catalyst, base, and solvent selection, to achieve efficient mono- or di-arylation of the dichloropyrimidine substrate.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of medicinal chemistry, it allows for the diversification of heterocyclic cores, such as pyrimidines, by introducing a variety of aryl and heteroaryl moieties.[1][4] The this compound is a valuable starting material for the synthesis of novel substituted pyrimidines. The regioselectivity of the coupling reaction on dichloropyrimidines is a key consideration, with substitution generally favored at the 4-position under standard conditions.[1] However, reaction conditions can be tuned to favor mono- or di-substitution. This application note provides a generalized protocol that can be adapted for specific research needs.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Condenser
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography columns
Procedure for Mono-arylation:
-
To a Schlenk flask, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.1-1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent (or solvent mixture) to the flask.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C for 4-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Procedure for Di-arylation (One-pot):
For a one-pot di-arylation, harsher reaction conditions and a higher equivalence of the boronic acid may be required.[1]
-
Follow steps 1-3 of the mono-arylation procedure, using 2.5-3.0 equivalents of the boronic acid.
-
Heat the reaction mixture at a higher temperature, typically 100-120 °C, for 12-48 hours.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and starting material.
-
Follow the workup and purification steps as described for the mono-arylation.
Microwave-Assisted Suzuki Coupling:
Microwave irradiation can significantly reduce reaction times.[3][5]
-
In a microwave reaction vial, combine this compound (1.0 equiv), the boronic acid (1.2 equiv for mono-arylation, 2.5 equiv for di-arylation), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 100-150 °C for 10-60 minutes.
-
After cooling, perform the workup and purification as described above.
Data Presentation
The following tables provide representative data for Suzuki coupling reactions on dichloropyrimidine substrates, which can be used as a starting point for optimizing the reaction with this compound.
Table 1: Optimization of Reaction Conditions for Mono-Suzuki Coupling of a Dichloropyrimidine.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate |
| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | Good |
| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ | DME | 85 | 6 | High |
| 4 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 4 | Excellent |
Note: Yields are illustrative and will vary depending on the specific substrates used.
Table 2: Substrate Scope for Mono-arylation.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-phenyl-6-chloro-N,N-dimethylpyrimidin-2-amine | Good |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-6-chloro-N,N-dimethylpyrimidin-2-amine | Excellent |
| 3 | 3-Thienylboronic acid | 4-(thiophen-3-yl)-6-chloro-N,N-dimethylpyrimidin-2-amine | Good |
| 4 | 4-Fluorophenylboronic acid | 4-(4-fluorophenyl)-6-chloro-N,N-dimethylpyrimidin-2-amine | High |
Note: The N,N-dimethylamino group at the 2-position is expected to be well-tolerated.
Visualizations
Diagram 1: General Suzuki Coupling Reaction Workflow
Caption: A flowchart illustrating the key steps in the Suzuki coupling protocol.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of substituted 4,6-diaryl-N,N-dimethylpyrimidin-2-amines. The protocol presented here, along with the illustrative data, provides a solid foundation for researchers to develop and optimize their synthetic routes towards novel pyrimidine derivatives for applications in drug discovery and materials science. Careful selection of the catalyst, base, solvent, and reaction temperature is critical to achieving high yields and the desired regioselectivity. Further screening of reaction conditions may be necessary for particularly challenging substrates.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and substituted nitrogen-containing heterocycles, which are prevalent in numerous pharmaceuticals.[1][3] The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][4]
These application notes provide a detailed protocol for the selective mono-amination of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine. The selective functionalization of polychlorinated pyrimidines can be challenging due to the presence of multiple reactive sites.[1] The regioselectivity of the Buchwald-Hartwig amination on such substrates is influenced by factors such as the choice of catalyst, ligand, base, and reaction conditions.[1] For dichloropyrimidines, the reactivity of the chloro-substituents generally follows the order C4(6) > C2.[5] This protocol focuses on conditions that favor the selective amination at one of the chloro-positions of this compound.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][6] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[7]
Experimental Protocols
This protocol describes a general procedure for the mono-amination of this compound with a generic primary or secondary amine. Researchers should note that optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different amine coupling partners.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst)[8]
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos)[3][9]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a glovebox, to a dry Schlenk flask or reaction vial, add the palladium catalyst and the phosphine ligand.
-
Addition of Reagents: To the same flask, add the base (e.g., 1.4 equivalents), this compound (1.0 equivalent), and the amine (1.1 equivalents).[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine) to the flask.[1]
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.[1][10]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired mono-aminated product.[1][10]
Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of chloro-substituted pyrimidines, which can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | 27-82 | [3] |
| 2 | Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF:H₂O (3:1) | 100-110 | 79-95 | [10] |
| 3 | Pd(OAc)₂ | dppb | LiHMDS | THF | -20 to 0 | High | [5] |
| 4 | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | 100 | High | [11] |
Visualizations
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. research.rug.nl [research.rug.nl]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The functionalization of substituted pyrimidines is a key strategy in the development of novel therapeutic agents. 4,6-dichloro-N,N-dimethylpyrimidin-2-amine is a versatile building block that allows for selective modification at the C4 and C6 positions via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the chloro substituents activates these positions for attack by a wide range of nucleophiles, including amines, thiols, and alcohols. This document provides detailed application notes and experimental protocols for performing SNAr reactions on this compound.
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution on 4,6-dichloropyrimidines generally proceeds through a two-step addition-elimination mechanism, involving a Meisenheimer intermediate. The regioselectivity of the substitution (C4 vs. C6) is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For many nucleophiles, mono-substitution occurs preferentially at one of the chloro positions under controlled conditions, while di-substitution can be achieved with an excess of the nucleophile or under more forcing conditions.
Caption: Generalized mechanism for nucleophilic aromatic substitution.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and nucleophiles.
Protocol 1: Mono-amination with Primary and Secondary Amines
This protocol describes the selective mono-substitution of an amino group at the C4 or C6 position.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Base (e.g., NaOtBu, K2CO3, Cs2CO3) (1.5-2.0 equivalents)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the base (1.5 mmol).
-
Add the anhydrous solvent (5-10 mL) followed by the amine (1.2 mmol).
-
Heat the reaction mixture with stirring to the desired temperature (typically between 80-140°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be filtered and washed. Otherwise, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Substitution with Thiol Nucleophiles
This protocol is adapted for the mono-substitution with a thiol nucleophile.
Materials:
-
This compound
-
Thiol (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., DMF, THF)
-
Base (e.g., NaH, K2CO3) (1.2-1.5 equivalents)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the thiol (1.2 mmol) in the anhydrous solvent (5 mL).
-
Carefully add the base (1.5 mmol) at 0°C and stir for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 mmol) in the anhydrous solvent (5 mL) dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or LC-MS. Gentle heating may be necessary for less reactive thiols.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: Substitution with Alcohol Nucleophiles (Alkoxides)
This protocol describes the mono-substitution with an alcohol, which typically proceeds via the more nucleophilic alkoxide.
Materials:
-
This compound
-
Alcohol (can be used as solvent or in excess)
-
Strong base to form the alkoxide (e.g., NaH, KOtBu) (1.2-1.5 equivalents)
-
Anhydrous solvent if the alcohol is not the solvent (e.g., THF, Dioxane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
Under an inert atmosphere, add the alcohol (as solvent or 5-10 equivalents) to a reaction vessel.
-
Carefully add the strong base (1.5 mmol) at 0°C and stir for 30 minutes to generate the alkoxide.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench with water.
-
If the alcohol is a low-boiling solvent, it can be removed under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and yields for the nucleophilic aromatic substitution on dichloropyrimidines with various nucleophiles, based on literature for analogous substrates.
Table 1: Mono-amination of Dichloropyrimidines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Adamantyl-containing primary amines | K2CO3 | DMF | 140 | N/A | 60-99[1] |
| Adamantyl-containing secondary amines | K2CO3 | DMF | 140 | N/A | 75[1] |
| Various anilines | NaHCO3 | Acetonitrile | Room Temp. | 0.5-48 | 82-99[2] |
| Aliphatic secondary amines | N/A | N/A | Room Temp. | 0.3-2.5 | 69-86[2] |
Table 2: Di-amination of Dichloropyrimidines
| Nucleophile (Amine) | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Adamantyl-containing primary amines | Pd(0)/DavePhos, Base | N/A | N/A | N/A | 40-60[1] |
| Benzylamine | TEA | DCM | Room Temp. | N/A | Good[3] |
| Isopropylamine | TEA | DCM | Room Temp. | N/A | 92[3] |
Table 3: Mono-substitution with Alkoxides on Dichloropyrimidines
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Sodium Methoxide | Acetone | 17-30 | 4.5 | >95[4] |
| Ethanol | DBU | THF | 0 | N/A | Moderate[3] |
| Benzyl alcohol | DBU | THF | 0 | N/A | Moderate[3] |
Visualization of Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are fundamental scaffolds in medicinal chemistry and are core components of numerous pharmaceuticals.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, represent powerful and versatile methods for the functionalization of heterocyclic cores.[3] These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[4][5]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine. This substrate is a valuable building block, featuring two reactive chlorine atoms at the C4 and C6 positions, which can be selectively functionalized to generate diverse libraries of compounds for drug discovery and development. While the two chloro-substituents are electronically equivalent, reaction conditions can often be optimized to favor mono-substitution, allowing for sequential and distinct modifications at both positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming C-C bonds by coupling an organoboron reagent with a halide. For dichloropyrimidines, this reaction can be controlled to yield either mono- or di-arylated products.[6][7] The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity.[6][8]
Reaction Scheme:

Figure 1: General scheme for mono-arylation via Suzuki-Miyaura coupling.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | Good | [8] |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₃PO₄ (2) | Toluene | 100 | 12 | 70-90 | [6] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | High | - |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 55-90 | 12-24 | 39-70 (di-coupled) | [7] |
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive flow of nitrogen, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[8]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the synthesis of the parent compound, 2-amino-4,6-dichloropyrimidine, and provide detailed purification methodologies applicable to its N,N-dimethylated analog, including recrystallization and column chromatography.
Synthesis of 2-amino-4,6-dichloropyrimidine
The synthesis of the precursor, 2-amino-4,6-dichloropyrimidine, is a crucial first step. A common method involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of an amine base.
Reaction Pathway
Caption: Synthesis of 2-amino-4,6-dichloropyrimidine.
Experimental Protocol: Synthesis of 2-amino-4,6-dichloropyrimidine[1]
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a stirrer, condenser, and addition funnel with 2-amino-4,6-dihydroxypyrimidine (1.0 mole) and phosphorus oxychloride (3.4 to 4.2 moles).
-
Heating: Heat the mixture to a temperature between 55°C and 60°C.
-
Addition of Amine Base: Slowly add N,N-dimethylaniline (1.7 to 2.5 moles) to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 55°C and 68°C.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully and slowly add the reaction mixture to a beaker containing crushed ice and water with vigorous stirring. This step is highly exothermic.
-
Neutralization: Neutralize the acidic solution with 10N sodium hydroxide solution while maintaining a low temperature with an ice bath.
-
Isolation: Filter the resulting precipitate, wash it with cold water, and dry it in a vacuum oven at 50°C.
Purification of Reaction Products
The crude product, this compound, can be purified by either recrystallization or column chromatography. The choice of method will depend on the level of purity required and the nature of the impurities.
Method 1: Recrystallization
Recrystallization is a suitable method for removing small amounts of impurities and for obtaining a highly crystalline product. The choice of solvent is critical for successful recrystallization. For the closely related 2-amino-4,6-dichloropyrimidine, benzene has been reported as an effective recrystallization solvent.[1] Based on solubility principles, other non-polar or moderately polar solvents could also be effective for this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., toluene, ethyl acetate, or a mixture such as ethanol/water) with heating.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Method 2: Column Chromatography
Column chromatography is a highly effective technique for separating the desired product from a mixture of impurities, especially when dealing with complex reaction mixtures or when high purity is essential.
Caption: Column Chromatography Workflow.
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using a suitable slurry solvent (e.g., petroleum ether).
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent for similar compounds is 20% ethyl acetate in petroleum ether.[2] The optimal gradient will need to be determined by TLC analysis.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the precursor and a general expectation for the purification of the target compound.
Table 1: Synthesis of 2-amino-4,6-dichloropyrimidine
| Parameter | Value | Reference |
| Starting Material | 2-amino-4,6-dihydroxypyrimidine | [1] |
| Reagents | POCl₃, N,N-dimethylaniline | [1] |
| Reaction Temperature | 55-68°C | [1] |
| Reported Yield | >80% | |
| Purity (Crude) | Variable |
Table 2: Purification of this compound (Expected Results)
| Purification Method | Key Parameters | Expected Yield | Expected Purity |
| Recrystallization | Solvent: Toluene or Ethanol/Water | 70-90% | >98% |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Ethyl Acetate/Petroleum Ether Gradient | 60-80% | >99% (by HPLC) |
Note: The expected yield and purity for the purification of this compound are based on typical results for similar compounds and may vary depending on the initial purity of the crude product and the specific conditions used.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the purification of this compound reaction products. Both recrystallization and column chromatography are effective methods for obtaining a high-purity product. The choice of method should be based on the specific requirements of the downstream application. Careful execution of these protocols will enable researchers and drug development professionals to obtain high-quality this compound for their synthetic needs.
References
Application Notes and Protocols for Column Chromatography of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a critical class of heterocyclic compounds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties. The synthesis of these derivatives often results in complex mixtures containing starting materials, reagents, and by-products. Effective purification is, therefore, a crucial step to isolate the desired active pharmaceutical ingredient (API). Column chromatography is a fundamental, versatile, and widely used technique for the purification of these compounds. This document provides detailed application notes and protocols for the column chromatography of pyrimidine derivatives.
General Principles
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2] For pyrimidine derivatives, which are often polar compounds, normal-phase chromatography using a polar stationary phase like silica gel is a common approach. The choice of mobile phase is critical and is typically optimized using thin-layer chromatography (TLC) beforehand.[3]
Quantitative Data Summary
The selection of appropriate chromatographic conditions is paramount for successful purification. Below is a summary of typical conditions used for the separation of various pyrimidine derivatives. It is important to note that quantitative data such as retention times and recovery yields are often not explicitly detailed in the literature, highlighting a need for more rigorous reporting in experimental procedures.
| Compound/Derivative Class | Stationary Phase | Mobile Phase (Eluent) | Detection | Retention Factor (Rf) / Retention Time (tR) | Reference |
| General Pyrimidine Derivatives | Silica Gel | Hexane/Ethyl Acetate (gradient) | UV (254 nm) | Target Rf: 0.2-0.4 on TLC | [3][4] |
| 2-Substituted Pyrimidines | Silica Gel | Dichloromethane/Methanol | UV | Not specified | [5] |
| 6-Chloropyrido[2,3-d]pyrimidines | Silica Gel | Hexane/Ethyl Acetate | TLC/UV | Not specified | [4] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Silica Gel 60 (230–400 mesh) | Dichloromethane/Methanol (94:6) | UV | Not specified | [1] |
| 5-Fluorouracil, Uracil, 5-Fluorocytosine, Cytosine | Silica Column | 5 mM phosphoric acid in Acetonitrile/Water (75:25) | UV (275 nm) | Elution order specified | [6] |
| 2-bromo-pyrimidine | Newcrom R1 (Reverse Phase) | Acetonitrile/Water with phosphoric acid | UV/MS | Not specified | [7] |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Prepare TLC Plates: Use commercially available silica gel TLC plates.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto the TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a mixture of solvents (e.g., varying ratios of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[3] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses positive pressure to force the mobile phase through the column.[8]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent component of your mobile phase (e.g., hexane).[4]
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and compact bed without air bubbles or cracks.[4]
-
Drain the excess solvent until it is just above the silica level.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample evenly to the top of the silica bed.[4]
-
Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude material in a strong solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply positive pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.
-
If a gradient elution is required, start with a less polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.[4]
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrimidine derivative.[4]
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification and analysis of pyrimidine derivatives.
Caption: General workflow for purification.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
Many pyrimidine-based drugs are antimetabolites that interfere with nucleotide biosynthesis. Understanding these pathways is crucial for drug development. The diagram below outlines the de novo pyrimidine biosynthesis pathway, which synthesizes pyrimidine nucleotides from simple precursors.[7][8][9]
Caption: De novo pyrimidine biosynthesis pathway.
Troubleshooting
-
Poor Separation: If the desired compound and impurities have similar polarities, separation by column chromatography can be challenging.[10] Experiment with different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization.[10]
-
Compound Tailing: Tailing of polar compounds on silica gel can be an issue. Adding a small amount of a polar solvent like methanol to the mobile phase can help. For acidic compounds, adding a small amount of acetic acid can improve peak shape, while for basic compounds, adding triethylamine or pyridine can be beneficial.[4]
-
Product Instability: The target compound may be unstable on silica gel.[10] In such cases, using a different stationary phase (e.g., alumina) or employing non-chromatographic purification methods might be necessary.[10]
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. davuniversity.org [davuniversity.org]
- 9. microbenotes.com [microbenotes.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis are designed to ensure accurate and reproducible results for the identification, purity assessment, and stability evaluation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. A reversed-phase method is typically employed for this analysis.
Quantitative Data Summary
| Parameter | Expected Value |
| Retention Time (t R ) | 5 - 10 minutes |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 2000 |
| Purity (by area %) | > 98% |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile impurities. Electron ionization (EI) is typically used to generate a characteristic fragmentation pattern.
Quantitative Data Summary
| Parameter | Expected Value |
| Retention Time (t R ) | 10 - 15 minutes |
| Molecular Ion (M+) | m/z = 191/193 (due to Cl isotopes) |
| Key Fragment Ions | To be determined experimentally |
Experimental Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform derivatization to improve volatility and thermal stability, although this is often not required for this compound.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, looking for the molecular ion and characteristic fragment ions to confirm the structure.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.
Quantitative Data Summary (Predicted)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~3.2 | Singlet | N(CH₃)₂ |
| ¹H | ~6.8 | Singlet | H-5 |
| ¹³C | ~38 | N(CH₃)₂ | |
| ¹³C | ~110 | C-5 | |
| ¹³C | ~160 | C-4, C-6 | |
| ¹³C | ~162 | C-2 |
Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Assign the signals based on their chemical shifts, multiplicities, and integration values, and compare them with predicted values or reference spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Quantitative Data Summary (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretching (aliphatic) |
| ~1600 | Strong | C=N stretching (pyrimidine ring) |
| ~1550 | Strong | C=C stretching (pyrimidine ring) |
| ~1450 | Medium | C-H bending (aliphatic) |
| ~1200 | Strong | C-N stretching |
| ~800 | Strong | C-Cl stretching |
Experimental Protocol
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the powdered sample directly onto the ATR crystal.
-
For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Technique: ATR or KBr pellet.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Assign these bands to the corresponding functional groups and bond vibrations to confirm the presence of key structural features of the molecule.
-
Thermal Analysis (TGA/DSC) for Stability Assessment
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on the thermal stability, decomposition profile, and melting point of this compound.
Quantitative Data Summary (Expected)
| Parameter | Technique | Expected Value |
| Melting Point (T m ) | DSC | To be determined experimentally |
| Onset of Decomposition | TGA | > 200 °C |
| Residual Mass at 600 °C | TGA | < 5% |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (typically aluminum or platinum).
-
-
Instrumentation and Conditions:
-
Instrument: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from room temperature to 600 °C at a heating rate of 10 °C/min.
-
-
DSC: Measure the heat flow as a function of temperature.
-
TGA: Measure the mass loss as a function of temperature.
-
-
Data Analysis:
-
DSC: Determine the melting point from the peak of the endothermic event.
-
TGA: Determine the onset of decomposition from the TGA curve. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.
-
Application Notes and Protocols for 1H and 13C NMR Analysis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these heterocyclic compounds. This document provides detailed application notes and standardized protocols for the 1H and 13C NMR analysis of substituted pyrimidines, catering to the needs of researchers in academia and the pharmaceutical industry.
Principles of NMR Analysis for Substituted Pyrimidines
¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure of substituted pyrimidines by probing the magnetic properties of the ¹H and ¹³C nuclei.
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is influenced by the electron density around it. Electronegative substituents and aromatic rings, like pyrimidine, generally lead to downfield shifts (higher ppm values).
-
Spin-Spin Coupling (J-coupling): This occurs between non-equivalent protons on adjacent carbons, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons.
-
Integration: The area under a proton signal is proportional to the number of protons it represents.
-
-
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (1.1%), spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.
-
2D NMR Techniques: For complex substituted pyrimidines with overlapping signals in 1D spectra, 2D NMR experiments are crucial for unambiguous assignments.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to establish proton-proton connectivity within a spin system.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and linking different spin systems.[1]
-
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Substituted pyrimidine sample (5-10 mg for ¹H NMR, 10-25 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
Glass wool or syringe filter
Procedure:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has a residual solvent peak that does not overlap with signals of interest. For polar pyrimidine derivatives, DMSO-d₆ is often a suitable choice.
-
Sample Weighing: Accurately weigh the required amount of the pyrimidine derivative.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial.
-
Homogenization: Vortex the sample until it is fully dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into a clean NMR tube to remove any particulate matter.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition
These are general parameters for a 400 MHz NMR spectrometer and may require optimization.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 (or similar standard 1D proton experiment) |
| Spectral Width | 16 ppm (-2 to 14 ppm) |
| Acquisition Time | ~2-4 seconds |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 8-16 (or more for dilute samples) |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 (or similar proton-decoupled experiment) |
| Spectral Width | 240 ppm (-10 to 230 ppm) |
| Acquisition Time | ~1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 128-1024 (or more depending on concentration) |
| Temperature | 298 K |
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
COSY Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Select the COSY experiment (e.g., cosygpqf).
-
Set the spectral widths in both F1 and F2 dimensions to match the proton spectrum.
-
Acquire the data with a sufficient number of increments in the F1 dimension (e.g., 256-512) and scans per increment (e.g., 2-8).
HSQC Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra to determine their respective spectral widths.
-
Select the HSQC experiment (e.g., hsqcedetgpsisp2.2).
-
Input the spectral widths for both ¹H (F2 axis) and ¹³C (F1 axis).
-
The experiment is optimized for one-bond ¹JCH couplings (typically ~145 Hz).
HMBC Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Select the HMBC experiment (e.g., hmbcgplpndqf).
-
Input the spectral widths for ¹H (F2 axis) and ¹³C (F1 axis).
-
The experiment is optimized for long-range couplings (²JCH, ³JCH), typically with a delay set for a coupling constant of 4-8 Hz.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Substituted Pyrimidines
The following tables summarize typical chemical shift ranges for protons and carbons in substituted pyrimidines. Actual values can vary depending on the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for Protons on the Pyrimidine Ring
| Proton Position | Chemical Shift Range (ppm) | Multiplicity (Typical) |
| H-2 | 8.5 - 9.2 | s |
| H-4 / H-6 | 8.2 - 8.8 | d |
| H-5 | 6.8 - 7.5 | t or dd |
Note: Chemical shifts are referenced to TMS at 0.00 ppm. Coupling patterns will vary based on the substitution pattern.
Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for Carbons in the Pyrimidine Ring
| Carbon Position | Chemical Shift Range (ppm) |
| C-2 | 155 - 165 |
| C-4 / C-6 | 150 - 160 |
| C-5 | 110 - 130 |
Note: These are approximate ranges and can be significantly influenced by the nature and position of substituents.
Table 3: Example ¹H and ¹³C NMR Data for 2-amino-4-chloro-6-methylpyrimidine in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 2-NH₂ | 5.1 (broad s) | s | 2H | - |
| 4 | - | - | - | 163.5 |
| 5 | 6.5 | s | 1H | 110.2 |
| 6 | - | - | - | 168.1 |
| 6-CH₃ | 2.4 | s | 3H | 24.5 |
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of substituted pyrimidines.
Caption: Logical relationships in 2D NMR for structure elucidation.
References
Application Notes and Protocols: Synthesis of 2,4-diamino-6-chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-diamino-6-chloropyrimidine and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds. This structural motif is a key component in numerous pharmaceuticals, agrochemicals, and research chemicals. The strategic placement of amino and chloro substituents on the pyrimidine ring allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development. These derivatives have shown a broad spectrum of pharmacological activities, including but not limited to antihypertensive, anti-tubercular, and enzyme inhibitory effects.
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-diamino-6-chloropyrimidine and its subsequent conversion into various derivatives. The information is intended to guide researchers in the efficient and safe production of these valuable compounds.
Synthesis of the Core Intermediate: 2,4-diamino-6-chloropyrimidine
The synthesis of the central building block, 2,4-diamino-6-chloropyrimidine, can be achieved through several routes. Two common and effective methods are detailed below, starting from either 2,4-diamino-6-hydroxypyrimidine or 2,4,6-trichloropyrimidine.
Method 1: Chlorination of 2,4-diamino-6-hydroxypyrimidine
This is a widely used method that involves the conversion of the hydroxyl group at the 6-position to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Addition of Reagent: In a fume hood, carefully add phosphorus oxychloride (9 mL) to the flask.
-
Reaction: Stir the mixture and heat it to 97 °C for 17 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Hydrolysis: Heat the resulting aqueous solution to 90 °C for 1 hour to hydrolyze any remaining phosphorus oxychloride.
-
Neutralization and Extraction: Cool the solution and adjust the pH to 8 using a sodium hydroxide solution. Extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The resulting white solid can be used without further purification for many applications.
Quantitative Data:
| Starting Material | Product | Reagent | Yield | Reference |
| 2,4-diamino-6-hydroxypyrimidine | 2,4-diamino-6-chloropyrimidine | POCl₃ | 85% | [1] |
Method 2: Amination of 2,4,6-trichloropyrimidine
An alternative route involves the sequential amination of 2,4,6-trichloropyrimidine. The chlorine atoms at the 2- and 4-positions are more reactive towards nucleophilic substitution by ammonia than the chlorine at the 6-position.
Experimental Protocol:
-
Reaction Setup: In a pressure vessel, dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as ethanol.
-
Addition of Reagent: Add a solution of ammonia in ethanol (ethanolic ammonia).
-
Reaction: Seal the vessel and heat the reaction mixture. The temperature and reaction time will vary depending on the specific procedure but are typically in the range of 100-150 °C for several hours.
-
Work-up: After cooling, the solvent is evaporated. The residue is then treated with water and the product is collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent to obtain pure 2,4-diamino-6-chloropyrimidine.
Synthesis of 2,4-diamino-6-chloropyrimidine Derivatives
The chlorine atom at the 6-position of 2,4-diamino-6-chloropyrimidine is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Synthesis of Minoxidil Precursor
A key step in the synthesis of the antihypertensive drug Minoxidil involves the reaction of 2,4-diamino-6-chloropyrimidine with a phenoxide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-diamino-6-chloropyrimidine and 2,4-dichlorophenol in a suitable solvent like dimethylformamide (DMF).
-
Addition of Base: Add potassium hydroxide to the mixture.
-
Reaction: Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and can be recrystallized to obtain the pure 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine.[2][3]
Synthesis of 2,4-diamino-6-substituted Pyrimidine Derivatives via Nucleophilic Substitution
A general method for creating a library of derivatives involves reacting 2,4-diamino-6-chloropyrimidine with various nucleophiles, such as alcohols, in the presence of a base.[1][4]
Experimental Protocol:
-
Formation of Nucleophile: Under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil) to a solution of the desired alcohol in a dry solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Stir at room temperature for 1 hour.
-
Reaction: Add 2,4-diamino-6-chloropyrimidine to the solution of the alkoxide.
-
Heating: Heat the reaction mixture to 90 °C for 8 hours.
-
Quenching and Extraction: Cool the reaction and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Quantitative Data for Selected Derivatives:
| Derivative | Starting Alcohol | Yield | Reference |
| 13a | (S)-2,3-isopropylideneglycerol | 79% | [1] |
| 13b | (R)-2,3-isopropylideneglycerol | 75% | [1] |
| 13c | 3-methoxypropan-1-ol | 61% | [1] |
| 13d | 3-(dimethylamino)propan-1-ol | 68% | [1] |
Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide
The N-oxide derivative is another important intermediate, for example in the synthesis of Minoxidil.
Experimental Protocol:
-
Suspension: Suspend 2,4-diamino-6-chloropyrimidine (144.5 g) in ethanol (2000 mL) and warm to 35 °C with stirring until most of the material dissolves (approximately 15 minutes).
-
Cooling: Cool the mixture to 6-8 °C.
-
Addition of Oxidant: At this temperature, add 40% peracetic acid in glacial acetic acid (175 mL) dropwise over 40 minutes.
-
Reaction: Stir the mixture at 6-8 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 3 hours.
-
Precipitation: Add petroleum ether (2000 mL) and stir for 1 hour. Let the mixture stand overnight.
-
Isolation: Filter the precipitate, wash with petroleum ether (200 mL), and dry under reduced pressure to obtain 2,4-diamino-6-chloro-pyrimidine-3-oxide.[5]
-
Recrystallization: The product can be recrystallized to yield an analytically pure sample with a melting point of 193 °C.[5]
Biological Activities of Derivatives
Derivatives of 2,4-diamino-6-chloropyrimidine have been investigated for various biological activities. For instance, a series of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives were synthesized and evaluated for their anti-tubercular activity.
Anti-Tubercular Activity Data:
| Compound | MIC (µg/mL) against Mtb H37Ra |
| 16l | 6.25 |
MIC: Minimum Inhibitory Concentration
This data highlights the potential of the 2,4-diaminopyrimidine scaffold in the development of new anti-tubercular agents. The synthesis of these more complex derivatives often involves multi-step sequences including nucleophilic substitution, iodination, and Suzuki coupling reactions.[1][4]
Conclusion
The 2,4-diamino-6-chloropyrimidine core is a versatile and valuable platform for the synthesis of a diverse range of chemical entities with significant potential in medicinal chemistry and other fields. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these important compounds. Careful adherence to the experimental procedures and safety precautions is essential for successful and reproducible outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Minoxidil - Wikipedia [en.wikipedia.org]
- 3. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis with 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted synthesis of substituted pyrimidine derivatives, utilizing 4,6-dichloro-N,N-dimethylpyrimidin-2-amine as a key building block. The protocols detailed herein are designed to leverage the efficiency and rapidity of microwave irradiation for the synthesis of compound libraries with potential applications in drug discovery, particularly in the development of kinase inhibitors.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The starting material, this compound, offers two reactive chloro-substituents that can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This document outlines protocols for key microwave-assisted reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA_r_), and discusses the relevance of the synthesized compounds in targeting key signaling pathways in cancer.
Data Presentation
The following tables summarize typical reaction conditions and yields for microwave-assisted reactions on chloropyrimidine scaffolds. While specific data for this compound is limited in the current literature, the data presented from closely related analogs serves as a strong starting point for reaction optimization.
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of Dichloropyrimidines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 | [1][2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 95 | [1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 72 | [1] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 88 | [1] |
| 5 | Furan-3-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 66 | [1] |
Data based on the reaction of 2,4-dichloropyrimidine as a representative substrate. Yields are for the mono-arylated product at the 4-position.
Table 2: Microwave-Assisted Buchwald-Hartwig Amination of Dihaloarenes with Amines
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenoxazine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 150 | 10 | 94 | [3] |
| 2 | Phenothiazine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 150 | 10 | 83 | [3] |
| 3 | Acridine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 150 | 10 | 75 | [3] |
| 4 | Aniline | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 10 | 85-95 | [4][5] |
| 5 | Benzylamine | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 10 | 90 | [4] |
Data based on the reaction of 1,4-dibromobenzene and bromo-estrone derivatives as representative substrates.
Table 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNA_r_) of Chloro-N-heterocycles with Anilines
| Entry | Aniline Derivative | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 3,4,5-Trimethoxyaniline | Ethanol | 160 | 10 | 90 | [6][7][8] |
| 2 | Aniline | Ethanol | 160 | 10 | 91 | [6][7][8] |
| 3 | 4-Toluidine | Ethanol | 160 | 10 | 99 | [6][7] |
| 4 | 4-Fluoroaniline | Ethanol | 160 | 10 | 71 | [6] |
| 5 | 4-(Trifluoromethyl)aniline | Ethanol | 160 | 10 | 87 | [6][8] |
| 6 | 4-Nitroaniline | Ethanol | 160 | 10 | 39 | [7] |
| 7 | Benzylamine | Ethanol | 160 | 10 | 95 | [6] |
Data based on the reaction of 2-chloro-4,6-dimethylpyrimidine as a representative substrate.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general method for the mono-arylation of this compound at the more reactive C4 position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor vials
-
Standard work-up and purification reagents
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.5-5 mol%).
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a predetermined temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-chloro-N,N-dimethylpyrimidin-2-amine.
Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general method for the mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Microwave reactor vials
-
Standard work-up and purification reagents
Procedure:
-
In a glovebox, add the palladium pre-catalyst and the phosphine ligand to a microwave reactor vial.
-
Add the base, this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Add the anhydrous solvent to the vial.
-
Seal the vial, remove it from the glovebox, and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNA_r_)
This protocol outlines a general method for the substitution of one of the chloro groups with an amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., ethanol, isopropanol, DMF)
-
Optional: Base (e.g., triethylamine, DIPEA)
-
Microwave reactor vials
-
Standard work-up and purification reagents
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Add the solvent and, if necessary, the base.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a specified temperature (e.g., 120-160 °C) for a set time (e.g., 10-30 minutes).[6][9]
-
After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Synthesis
Caption: General workflow for the synthesis of diverse pyrimidine libraries.
Diagram 2: VEGFR Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine derivatives.[10][11][12][13][14][15]
Conclusion
The use of microwave-assisted synthesis provides a rapid and efficient avenue for the derivatization of this compound. The protocols provided, based on established methodologies for analogous compounds, offer a robust starting point for the synthesis of novel compound libraries. The resulting substituted pyrimidines are valuable scaffolds for the development of potent and selective kinase inhibitors, with significant potential in cancer drug discovery. Researchers are encouraged to optimize the outlined conditions for their specific substrates and desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 6. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04182D [pubs.rsc.org]
Application Notes and Protocols for Regioselective Synthesis with Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the regioselective functionalization of dichloropyrimidines, critical building blocks in medicinal chemistry and materials science. The inherent reactivity differences between the chlorine substituents on the pyrimidine ring allow for sequential and controlled introduction of various functionalities. This document outlines key regioselective reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, complete with experimental protocols and quantitative data to guide synthetic strategies.
Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of 2,4-dichloropyrimidines, the reaction generally exhibits a high degree of regioselectivity, favoring substitution at the C4 position. This is attributed to the more favorable oxidative addition of palladium to the C4-Cl bond.[1][2]
A microwave-assisted protocol has been developed for the efficient and regioselective C4-arylation of 2,4-dichloropyrimidines with a variety of aryl and heteroaryl boronic acids. This method offers significant advantages, including short reaction times (15 minutes) and very low catalyst loading (0.5 mol%).[1]
Table 1: Regioselective C4-Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [1]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 95 |
| 2 | 4-Fluorophenylboronic acid | 2-chloro-4-(4-fluorophenyl)pyrimidine | 92 |
| 3 | 3-Methylphenylboronic acid | 2-chloro-4-(m-tolyl)pyrimidine | 88 |
| 4 | 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 91 |
| 5 | Naphthalen-2-ylboronic acid | 2-chloro-4-(naphthalen-2-yl)pyrimidine | 87 |
| 6 | Furan-3-ylboronic acid | 2-chloro-4-(furan-3-yl)pyrimidine | 66 |
| 7 | Thiophen-2-ylboronic acid | 2-chloro-4-(thiophen-2-yl)pyrimidine | 75 |
Experimental Protocol: Microwave-Assisted C4-Regioselective Suzuki-Miyaura Coupling[1]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reactor vial, dissolve 2,4-dichloropyrimidine (0.5 mmol, 74.5 mg) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add potassium carbonate (1.5 mmol, 207 mg), the respective boronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Regioselective Amination of Dichloropyrimidines
The introduction of amino groups onto the pyrimidine scaffold is of significant interest in drug discovery. The regioselectivity of amination reactions with dichloropyrimidines can be controlled by the choice of reaction conditions, including the catalyst, base, and solvent.
C4-Regioselective Amination of 6-Aryl-2,4-dichloropyrimidines
A highly regioselective amination protocol for 6-aryl-2,4-dichloropyrimidines has been developed, strongly favoring the formation of the C4-substituted isomer.[3] For aliphatic secondary amines, the reaction is palladium-catalyzed, while for aromatic amines, the reaction proceeds without a catalyst to give high regioselectivity.[3]
Table 2: C4-Regioselective Amination of 6-(4-Fluorophenyl)-2,4-dichloropyrimidine [3]
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C, 1 h | >98:2 | 95 |
| 2 | Pyrrolidine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >98:2 | 92 |
| 3 | Piperidine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >98:2 | 96 |
| 4 | Morpholine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >98:2 | 98 |
| 5 | Aniline | No catalyst, THF, -60 °C, 0.5 h | 95:5 | 85 |
| 6 | 4-Methoxyaniline | No catalyst, THF, -60 °C, 0.5 h | 96:4 | 88 |
Experimental Protocol: C4-Regioselective Palladium-Catalyzed Amination with Aliphatic Amines[3]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Aliphatic secondary amine (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aliphatic secondary amine (1.1 equiv) in anhydrous THF, add LiHMDS solution (1.1 equiv) at -20 °C.
-
In a separate flask, dissolve 6-aryl-2,4-dichloropyrimidine (1.0 equiv), Pd(OAc)₂ (1-2 mol%), and dppb (1-2 mol%) in anhydrous THF.
-
Add the pre-formed lithium amide solution to the solution of the pyrimidine and catalyst at the specified temperature.
-
Stir the reaction mixture for 1 hour at the same temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
C2-Selective Amination via SNAr
While C4-substitution is generally favored, C2-selective amination can be achieved through nucleophilic aromatic substitution (SNAr) by first introducing a suitable leaving group at the C4 position. For instance, a tetrafluorophenoxy group at C4 directs the regioselective amination to the C2 position. The tetrafluorophenoxy group can then be subsequently displaced by another amine.[4]
Inverting Conventional Selectivity: C2-Selective Cross-Coupling
Recent advancements have enabled the inversion of the conventional C4-selectivity in palladium-catalyzed cross-coupling reactions of 2,4-dihalopyrimidines. This has been a significant challenge in pyrimidine chemistry.
C2-Selective C-S Cross-Coupling
A palladium-catalyzed method utilizing bulky N-heterocyclic carbene (NHC) ligands has been developed to achieve C2-selective thiolation of 2,4-dichloropyrimidines.[5][6] This approach stands in contrast to the vast majority of previously reported methods that favor C4 functionalization.[5] The choice of the palladium precatalyst is critical for achieving high C2 selectivity and overcoming the competing C4-selective SNAr reaction.[5]
Table 3: C2-Selective C-S Cross-Coupling of 2,4-Dichloropyrimidine [6]
| Entry | Thiol | Precatalyst | C2:C4 Ratio | Yield (%) |
| 1 | 1-Hexanethiol | IPr-Pd-allyl | >20:1 | 85 |
| 2 | Cyclohexylmethanethiol | IPr-Pd-allyl | >20:1 | 78 |
| 3 | Thiophenol | IPr-Pd-allyl | 15:1 | 90 |
| 4 | 4-Methoxythiophenol | IPr-Pd-allyl | 18:1 | 88 |
*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Experimental Protocol: C2-Selective Pd-Catalyzed C-S Cross-Coupling[6]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Thiol (1.2 equiv)
-
(IPr)Pd(allyl)Cl (precatalyst) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene
Procedure:
-
In a glovebox, add 2,4-dichloropyrimidine (1.0 equiv), the thiol (1.2 equiv), (IPr)Pd(allyl)Cl (2 mol%), and sodium tert-butoxide (1.5 equiv) to a reaction vial.
-
Add toluene to the vial.
-
Seal the vial and stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Regioselectivity
The following diagrams illustrate the general principles and workflows for achieving regioselective synthesis with dichloropyrimidines.
Caption: General strategies for regioselective functionalization of 2,4-dichloropyrimidine.
Caption: One-pot regioselective double Suzuki coupling workflow.[7]
These protocols and data provide a foundational guide for the regioselective synthesis of substituted pyrimidines. The choice of catalyst, ligands, base, and reaction conditions is paramount in controlling the site of functionalization, enabling the targeted synthesis of diverse pyrimidine derivatives for various applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Dichloropyrimidines
Welcome to the technical support center for Suzuki coupling reactions involving dichloropyrimidine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging yet crucial reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of dichloropyrimidines. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.
Problem 1: Low to No Yield of the Desired Coupled Product
-
Possible Causes:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen and can be easily deactivated.
-
Poor Reagent Quality: The boronic acid may have undergone protodeboronation, or the dichloropyrimidine starting material may be impure.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for the specific dichloropyrimidine isomer and coupling partner.[2]
-
Ligand Issues: The chosen ligand may not be effective for the electron-deficient dichloropyrimidine ring.
-
-
Troubleshooting Steps:
-
Catalyst and Reaction Setup: Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[3]
-
Reagent Integrity: Use fresh boronic acid. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation. Verify the purity of the dichloropyrimidine starting material.
-
Condition Screening: Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical.[4] Test different solvents, including ethereal solvents like 1,4-dioxane and THF, often in combination with water.[2] Microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[2]
-
Ligand Selection: For challenging couplings, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition and stabilize the catalytic species.[5][6]
-
Problem 2: Poor Regioselectivity (Formation of the Undesired Isomer)
-
Possible Causes:
-
Inherent Electronic Effects: In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more reactive towards oxidative addition than the C2 position.[2][7] However, substituents on the pyrimidine ring can alter this preference.
-
Inappropriate Ligand: The ligand plays a crucial role in controlling the regioselectivity of the oxidative addition step.[7]
-
Reaction Conditions Favoring the Undesired Isomer: The choice of catalyst, solvent, and additives can influence which position reacts.
-
-
Troubleshooting Steps:
-
Exploit Inherent Reactivity: For 2,4-dichloropyrimidines, targeting the C4 position is often the path of least resistance.[2]
-
Screening for Selectivity: Systematically vary the ligand, base, and solvent to determine the optimal conditions for your desired isomer. Refer to the data tables below for starting points.
-
Steric Hindrance: Introducing bulky substituents near one of the chlorine atoms can sterically hinder its reaction, thus favoring coupling at the less hindered position.
-
Problem 3: Significant Formation of Side Products (e.g., Homocoupling of Boronic Acid)
-
Possible Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1]
-
Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, it can lead to side reactions.[4]
-
Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[1][4]
-
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.
-
Optimize Base and Solvent: Ensure the chosen base is sufficiently strong and soluble to facilitate efficient transmetalation. The presence of water in the solvent mixture can be beneficial for the formation of the more reactive boronate species.[2]
-
Check Catalyst Quality: Use a high-purity palladium source. The presence of Pd(II) impurities can catalyze homocoupling.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation and can be used as an alternative to boronic acids.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which position on a 2,4-dichloropyrimidine is generally more reactive in a Suzuki coupling?
A1: The C4 position is typically more reactive than the C2 position. This is attributed to the greater electrophilicity at C4, which facilitates the initial oxidative addition of the palladium catalyst into the C-Cl bond.[2]
Q2: Can I achieve selective mono-arylation of a dichloropyrimidine?
A2: Yes, selective mono-arylation is common. This is often achieved by carefully controlling the stoichiometry of the reagents (using the dichloropyrimidine as the limiting reagent) and by stopping the reaction once the starting material is consumed to prevent the second coupling from occurring. The inherent reactivity differences between the two chlorine atoms also aid in achieving mono-selectivity.
Q3: What is the role of water in the solvent mixture?
A3: Water can play several beneficial roles. It can help to dissolve the inorganic base, and it facilitates the formation of the boronate species [RB(OH)₃]⁻, which is more nucleophilic and undergoes transmetalation more readily than the neutral boronic acid.[2]
Q4: My reaction is sluggish when using a dichloropyrimidine. What can I do?
A4: Dichloropyrimidines can be challenging substrates due to their electron-deficient nature, which can make oxidative addition difficult. To improve reactivity, you can try:
-
Increasing the reaction temperature, potentially using microwave heating.[2]
-
Using a more electron-rich and bulky ligand to facilitate oxidative addition.
-
Screening different bases, as the nature of the base can significantly impact the reaction rate.
Q5: What are some common side reactions to be aware of?
A5: The most common side reactions are homocoupling of the boronic acid (forming a biaryl species) and protodeboronation of the boronic acid (replacing the boronic acid group with a hydrogen).[1] Careful control of reaction conditions, particularly ensuring an inert atmosphere, can minimize these side reactions.
Data Presentation
Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Entry | Solvent | Yield (%) |
| 1 | THF | 55 |
| 2 | DMF | 62 |
| 3 | 1,4-Dioxane | 71 |
| 4 | Isopropanol | 48 |
Reaction conditions: 2,4-dichloropyrimidine (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 mmol), 80 °C, 12 h.[2]
Table 2: Effect of Solvent Mixture and Temperature under Microwave Conditions
| Entry | Solvent (Ratio) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1,4-Dioxane / H₂O (2:1) | 80 | 15 | 75 |
| 2 | 1,4-Dioxane / H₂O (2:1) | 100 | 15 | 81 |
| 3 | 1,4-Dioxane / H₂O (2:1) | 120 | 15 | 80 |
| 4 | THF / H₂O (1:1) | 100 | 15 | 78 |
Reaction conditions: 2,4-dichloropyrimidine (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (2 mmol), microwave irradiation.[2]
Table 3: Effect of Base on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | Cs₂CO₃ | 1,4-Dioxane | 55 |
| 3 | K₂CO₃ | 1,4-Dioxane | 48 |
| 4 | Na₂CO₃ | 1,4-Dioxane | 45 |
Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (5 mol%), solvent (6 mL), H₂O (1.5 mL), 70-80 °C, 18-22 h.[4]
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the corresponding boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.5 mol%) to the vial.
-
Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Flush the vial with argon and seal it.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.[2]
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Conventional Suzuki Coupling
-
To a Schlenk flask, add the dichloropyrimidine substrate (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if separate.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting a suitable ligand based on substrate properties.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution of Dichloropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the nucleophilic substitution of dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines generally selective for the C4 position?
The chlorine atom at the C4 position is typically more reactive towards nucleophilic attack than the chlorine at the C2 position. This preference is attributed to the electronic properties of the pyrimidine ring. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at the C4 position, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[1] The intermediate formed during substitution at the C4 position can be stabilized by three resonance hybrids.
Q2: What are the most common side reactions observed in the nucleophilic substitution of dichloropyrimidines?
The most prevalent side reactions include:
-
Loss of Regioselectivity: Formation of a mixture of C2 and C4 substituted isomers, which can be difficult to separate.[1][2]
-
Di-substitution: The nucleophile substitutes both chlorine atoms, which can be minimized by controlling the stoichiometry of the nucleophile.[1]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of a chloro group, forming the corresponding hydroxypyrimidine.
-
Solvolysis: When using alcohol-based solvents in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[3]
Q3: How can I favor substitution at the C2 position?
While C4 substitution is generally favored, C2 selectivity can be achieved under specific conditions:
-
Substituent Effects: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][4]
-
Nucleophile Choice: Tertiary amine nucleophiles can exhibit high selectivity for the C2 position, particularly when an electron-withdrawing group (EWG) is present at the C5 position.[1][5][6]
-
Reaction Conditions: In some cases, specific reaction conditions, such as the use of TFA/IPA, have been reported to facilitate C2 substitution.[1]
Q4: Can palladium catalysts be used to control regioselectivity?
Yes, palladium catalysts, particularly in amination reactions, have been shown to strongly favor the formation of the C4-substituted product, often with significantly higher selectivity compared to uncatalyzed SNAr reactions.[1][2]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate (e.g., due to electron-donating groups). | 1. Use a stronger nucleophile or an activating agent.2. Gradually increase the reaction temperature.3. Screen a range of solvents and bases to find optimal conditions.4. Consider if ring substituents are deactivating and if a different synthetic route is necessary.[1] |
| Poor C4-Selectivity / Mixture of Isomers | 1. Reaction conditions favor C2-substitution.2. Steric hindrance near the C4 position.3. The nucleophile has an inherent preference for the C2 position.4. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. | 1. For aminations, consider a palladium-catalyzed approach.[1][2]2. Systematically screen different solvents, bases, and temperatures. For example, n-butanol with DIPEA has been reported to favor C4 substitution.[1]3. If possible, modify the nucleophile to be less sterically demanding.4. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. Lowering the reaction temperature may also improve selectivity.[1] |
| Formation of Di-substituted Product | 1. Excess nucleophile.2. Reaction run for too long or at too high a temperature. | 1. Carefully control the stoichiometry of the nucleophile (a slight excess is common).2. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.3. Lowering the reaction temperature may improve selectivity for mono-substitution.[1] |
| Difficulty Achieving C2-Substitution | 1. C4 is the more reactive site under standard conditions.2. Inappropriate reaction conditions to favor C2. | 1. Use a dichloropyrimidine with an electron-donating group at the C6 position to direct substitution to C2.[1][4]2. For substrates with an electron-withdrawing group at C5, tertiary amines can be highly C2-selective.[1][5][6]3. Explore conditions reported to favor C2 substitution, such as TFA/IPA.[1] |
Data Presentation
Table 1: Regioselectivity of Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Secondary Amines
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Dibutylamine | K₂CO₃, DMAc, rt, 1 h | 70:30 | 95 |
| 2 | Dibutylamine | Pd(OAc)₂/dppb (1 mol %), LiHMDS, THF, 0 °C, 1 h | >99:1 | 98 |
| 3 | Pyrrolidine | K₂CO₃, DMAc, rt, 1 h | 80:20 | 96 |
| 4 | Pyrrolidine | Pd(OAc)₂/dppb (2 mol %), LiHMDS, THF, -20 °C, 1 h | >30:1 | 95 |
| 5 | N-Methylaniline | n-BuOH, i-Pr₂NEt, 125 °C, 24 h | 70:30 | 75 |
| 6 | N-Methylaniline | No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 97:3 | 98 |
Data adapted from a study on the amination of a 6-aryl-2,4-dichloropyrimidine. The results highlight the significant improvement in C4 selectivity when using a palladium catalyst for aliphatic secondary amines, and the high selectivity achieved with an anionic aromatic amine without a catalyst.[2]
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free C4-Selective Amination (SNAr)
This protocol is a general procedure for the monoamination of dichloropyrimidines.
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Protocol 2: General Procedure for Palladium-Catalyzed C4-Selective Amination
This protocol is based on procedures for the palladium-catalyzed amination of chloropyrimidines.
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).
-
Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).
-
Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Troubleshooting Low Conversion in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low reaction conversion and yield.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction has a very low yield, and analysis shows a significant amount of unreacted starting materials. What are the most likely causes?
Low conversion with abundant starting material often points to issues with reaction kinetics or catalyst efficacy. Here are the primary factors to investigate:
-
Catalyst Inefficiency: The catalyst may be inactive or used in insufficient quantities.[1][2] If using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate for the reaction scale.[1]
-
Suboptimal Reaction Conditions: The reaction may not have reached completion due to inadequate time or temperature.[1][3] It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[1][4][5]
-
Purity of Reactants: Impurities present in the starting materials, such as aldehydes, β-ketoesters, or amidines, can inhibit the reaction.[1] Ensure all reagents are of high purity and, if necessary, purify them before use.[1] Moisture, in particular, can quench sensitive reagents and lead to side reactions.[3]
-
Incorrect Stoichiometry: Inaccurate molar ratios of reactants can result in the incomplete conversion of the limiting reagent.[4] Always calculate and measure the quantities of all reactants carefully.[4]
Q2: I'm observing several unexpected side-products in my reaction mixture, which is complicating purification and reducing my overall yield. What could be causing this?
The formation of side-products is a common challenge stemming from the reactivity of the pyrimidine precursors.[4] Key causes include:
-
Side Reactions: The inherent reactivity of the precursors can lead to dimerization, polymerization, or rearrangement.[4] Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted pathways.[4]
-
Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can produce multiple isomers.[4] Employing appropriate protecting or directing groups can enhance the reaction's regioselectivity.[4]
-
Competing Reaction Pathways: In some cases, reaction conditions may favor an alternative pathway. For instance, in the Biginelli reaction, higher temperatures can promote the formation of Hantzsch-type dihydropyridines.[1] Running the reaction at a lower temperature can significantly reduce this byproduct.[1]
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.[4] Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and significantly improve the yield.[4]
Q3: The purification of my target pyrimidine derivative is proving difficult, leading to significant product loss. What can I do to improve this?
Purification challenges often arise when the desired product has similar physicochemical properties to impurities or byproducts.[4] Consider the following solutions:
-
Similar Polarity: If the product and impurities exhibit similar polarities, separation by standard column chromatography can be inefficient.[4] Experiment with different solvent systems or consider alternative techniques like preparative HPLC or crystallization.[4]
-
Product Instability: The target compound might be unstable under the purification conditions (e.g., on silica gel).[4] In such cases, using a different stationary phase like alumina or employing non-chromatographic methods may be necessary.[4]
-
Incomplete Removal of Reagents: Residual catalysts or unreacted starting materials can co-elute with the product.[4] Ensure that work-up procedures, including aqueous washes and extractions, are thoroughly performed to remove these impurities before chromatography.[4]
Data Presentation: Impact of Conditions on Yield
The choice of catalyst and reaction conditions can dramatically influence the outcome of pyrimidine synthesis. The following table summarizes quantitative data for variations of the Biginelli reaction, a common method for pyrimidine synthesis.
| Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| HCl | Methanol | Conventional Heating (Reflux) | 3 hours | Often low | [6] |
| NH₄Cl | Methanol | Conventional Heating (Reflux) | 3 hours | Variable | [6] |
| Various | None (Solvent-free) | Grindstone | A few minutes | High | [6] |
| Ionic Liquid | Not Specified | Not Specified | Not Specified | High | [6] |
Note: Yields are illustrative and can vary significantly depending on the specific substrates and scale.
Experimental Protocols
Protocol: Modified Biginelli Reaction (Solvent-Free)
This protocol describes an eco-friendly, solvent-free modification of the Biginelli reaction, which often results in higher yields and shorter reaction times.[6]
Reactants:
-
Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 1 mmol
-
Urea or Thiourea: 1 mmol
-
Catalyst (e.g., NH₄Cl): 0.1 mmol
Procedure:
-
Mixing: Combine the aldehyde, β-ketoester, urea (or thiourea), and catalyst in a mortar.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for the time specified in the relevant literature (typically 5-15 minutes).
-
Monitoring: Monitor the reaction progress by taking a small sample and analyzing it via Thin Layer Chromatography (TLC).[6]
-
Work-up: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), add water to the reaction mixture.
-
Isolation: Collect the solid product by filtration and wash it thoroughly with water.[6]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyrimidine derivative.[6]
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of a reaction.[5]
Materials:
-
TLC plates (e.g., silica gel on aluminum)
-
Developing chamber
-
Appropriate solvent system (mobile phase)
-
Capillary spotters
-
UV lamp for visualization
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent.
-
Spotting: Use a capillary spotter to apply a small spot of the sample solution to the baseline of the TLC plate. Also spot solutions of the starting materials for comparison.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.[5]
-
Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp or by using a chemical stain.[5]
-
Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is progressing.[5]
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pathway for pyrimidine nucleotide biosynthesis.
Cause and Effect Diagram for Low Yield
Caption: Relationship between causes of low yield and corrective actions.
References
Navigating Dichloropyrimidine Reactions: A Guide to Avoiding Di-substitution
Technical Support Center
For researchers, scientists, and professionals in drug development, precise control over chemical reactions is paramount. Dichloropyrimidines are crucial building blocks in the synthesis of a vast array of pharmaceuticals. However, controlling their reactivity to achieve selective mono-substitution, while avoiding the formation of di-substituted byproducts, presents a common challenge. This guide provides troubleshooting advice and frequently asked questions to help you navigate these complexities and optimize your synthetic routes.
Troubleshooting Guide: Mono-substitution vs. Di-substitution
Uncontrolled di-substitution can significantly lower the yield of the desired mono-substituted product and complicate purification processes. The following table outlines common issues and potential solutions to steer your reaction towards the intended outcome.
| Issue Encountered | Potential Cause(s) | Recommended Solutions |
| Significant formation of di-substituted product | - High reaction temperature: Elevated temperatures can provide the activation energy needed for the second substitution to occur, especially after the first substitution has taken place.[1] - Excess nucleophile/reagent: A large excess of the incoming nucleophile increases the probability of a second reaction with the mono-substituted intermediate. - Prolonged reaction time: Allowing the reaction to proceed for too long can lead to the formation of the di-substituted product, even under otherwise optimal conditions. | - Temperature Control: Maintain the lowest effective temperature for the desired mono-substitution. Consider performing reactions at or below room temperature if feasible. - Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents. - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed and before significant di-substitution occurs. |
| Reaction stalls after mono-substitution, but forcing conditions lead to di-substitution | - Deactivation of the pyrimidine ring: The introduction of an electron-donating group in the first substitution step deactivates the ring towards a second nucleophilic aromatic substitution (SNAr).[2][3] | - Change Reaction Type: For the second substitution, consider switching from SNAr to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki), which can proceed under milder conditions and offer different selectivity.[2][3][4] |
| Poor selectivity between C2 and C4 positions leading to a mixture of mono-substituted isomers | - Inherent reactivity of the dichloropyrimidine: In many cases, the C4 position is intrinsically more reactive than the C2 position in both SNAr and cross-coupling reactions.[1][4][5] - Inappropriate reaction conditions: The choice of solvent, base, and catalyst/ligand system can significantly influence regioselectivity.[1][6] | - Strategic Choice of Reaction Conditions: - For C4-selectivity in SNAr, systems like nBuOH/DIPEA have been shown to be effective.[1] - For C2-selectivity in cross-coupling, specialized palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands may be required.[4][7] - Substituent Effects: The presence of other substituents on the pyrimidine ring can direct the position of substitution. For instance, an electron-donating group at the C6 position can favor substitution at the C2 position.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in dichloropyrimidine reactions?
A1: The regioselectivity is a result of a combination of electronic effects, steric effects, and reaction conditions.[6][8]
-
Electronic Effects: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack. For 2,4-dichloropyrimidine, the C4 position is generally more electrophilic.[6][8]
-
Steric Effects: Bulky substituents on the pyrimidine ring or the incoming nucleophile can hinder approach to a specific site, thereby directing the reaction to a less sterically hindered position.[8]
-
Reaction Conditions: The choice of solvent, base, temperature, and, in the case of cross-coupling reactions, the catalyst and ligand, are critical in determining the outcome.[1][6]
Q2: How can I favor mono-amination at the C2 position of 2,4-dichloropyrimidine?
A2: Achieving selective C2-amination can be challenging due to the higher reactivity of the C4 position. However, it can be accomplished through specific strategies:
-
Catalyst-Controlled Cross-Coupling: The use of specific palladium catalysts with tailored ligands, such as Xantphos, has been shown to promote C2-selective amination.[6]
-
Lewis Acid Mediation: In some cases, the use of a Lewis acid in conjunction with a non-nucleophilic base can favor the formation of the 2-amino-4-chloropyrimidine.[9]
Q3: Why is my second substitution (to create a di-substituted pyrimidine) not working under standard SNAr conditions?
A3: The first amino group introduced onto the pyrimidine ring is electron-donating. This reduces the electrophilicity of the ring, making it less susceptible to a second nucleophilic attack.[2][3] To overcome this, a change in reaction strategy is often necessary. A palladium-catalyzed cross-coupling reaction is a common and effective method to introduce the second substituent.[2][3]
Q4: Can I use protecting groups to control the reaction?
A4: While not as common as controlling reaction conditions, protecting group strategies can be employed. For instance, if your nucleophile has multiple reactive sites, protecting the more reactive ones can ensure the desired reaction occurs on the pyrimidine ring. However, for controlling regioselectivity on the dichloropyrimidine itself, adjusting reaction parameters is the more prevalent approach.
Experimental Protocols
Below are representative experimental protocols for achieving selective mono-substitution on a dichloropyrimidine derivative.
Protocol 1: C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted for a general C4-selective Suzuki coupling.
| Step | Procedure |
| 1. Setup | To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.). |
| 2. Catalyst Addition | Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%). |
| 3. Solvent | Add a mixture of 1,4-dioxane and water (4:1 ratio). |
| 4. Reaction | Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes. |
| 5. Monitoring | Monitor the reaction progress by TLC or LC-MS. |
Protocol 2: C2-Selective Thiolation of 2,4-Dichloropyrimidine
This protocol outlines conditions for achieving C2-selectivity using a specific palladium precatalyst.
| Step | Procedure |
| 1. Setup | In a glovebox, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired thiol (1.2 equiv.), and a non-nucleophilic base such as K₃PO₄ (2.0 equiv.) in a reaction vial. |
| 2. Catalyst Addition | Add a palladium precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand (e.g., [Pd(IPr)(cin)Cl], 2 mol%). |
| 3. Solvent | Add an anhydrous, degassed solvent such as toluene. |
| 4. Reaction | Seal the vial and heat the mixture at a controlled temperature (e.g., 80-100 °C). |
| 5. Monitoring & Workup | Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, filter, and purify by column chromatography. |
Quantitative Data Summary
The following table summarizes reported yields and selectivity for specific reactions.
| Dichloropyrimidine Derivative | Reaction Type | Nucleophile/Reagent | Catalyst/Ligand | Conditions | C4-Product Yield | C2-Product Yield | Selectivity (C4:C2) |
| 2,4-dichloropyrimidine | Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, K₂CO₃, 100°C (microwave) | High | Low | Favors C4 |
| 2,4-dichloropyrimidine | C-S Coupling | Primary alkane thiols | Pd(II) with bulky NHC ligand | Toluene, K₃PO₄, 80°C | Low | High | Favors C2 |
| 2,4-dichloropyrimidine | SNAr | Amine | None | nBuOH/DIPEA | High | Low | Favors C4 |
| 2,4-dichloro-6-methylpyrimidine | SNAr | Amine | None | Varies | Low | High | Favors C2 |
Logical Workflow for Reaction Planning
The following diagram illustrates a logical workflow for planning dichloropyrimidine reactions to favor mono-substitution and control regioselectivity.
Caption: Decision workflow for selective mono-substitution of dichloropyrimidines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Palladium Catalysis for Suzuki Coupling of Chloropyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of chloropyrimidines. The following information is designed to address specific experimental challenges and facilitate the optimization of this critical reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloropyrimidine is not working or giving a very low yield. What are the most common causes?
A1: Low or no yield in the Suzuki coupling of chloropyrimidines is a frequent issue, often stemming from several factors:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation, which renders it catalytically inactive.[1] This can be caused by insufficient degassing of solvents and reagents.[1] For less reactive chloropyrimidines, the choice of ligand is critical, as standard ligands like triphenylphosphine (PPh₃) may not be effective.[2]
-
Ineffective Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3][4] A weak, insoluble, or old base can prevent the reaction from proceeding.[2] For challenging substrates like aryl chlorides, stronger bases such as K₃PO₄ are often necessary.[2][4]
-
Side Reactions: The primary competing reactions are protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling (self-coupling of the boronic acid).[2][4] Protodeboronation is often promoted by aqueous bases, while homocoupling can be triggered by the presence of oxygen.[4]
-
Low Reactivity of the Substrate: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, making the oxidative addition step more challenging.[2][5] This often necessitates more active catalyst systems and higher reaction temperatures.[2][4]
Q2: How do I choose the optimal palladium catalyst and ligand for my specific chloropyrimidine substrate?
A2: The choice of catalyst and ligand is paramount for a successful Suzuki coupling. While Pd(PPh₃)₄ is a common starting point, more demanding substrates often require more sophisticated systems.[6][7]
-
For simple chloropyrimidines: Pd(PPh₃)₄ can be effective, particularly with microwave heating, which can significantly shorten reaction times and improve yields.[6]
-
For electron-rich or sterically hindered chloropyrimidines: More electron-rich and bulky phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required to promote the difficult oxidative addition step.[4][8][9] These ligands stabilize the palladium center and can prevent catalyst deactivation.[4]
-
Ligand-free conditions: In some cases, "ligand-free" conditions using a simple palladium salt like Pd(OAc)₂ can be effective, particularly in aqueous media.[10] However, the true catalytic species in these reactions is often debated and may involve palladium nanoparticles.[11]
Q3: What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?
A3: Reproducibility is key in research and development. Adhering to the following practices can minimize variability:
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][12] This involves using Schlenk line techniques or a glovebox for the addition of sensitive reagents.[1]
-
Solvent Degassing: Solvents should be thoroughly degassed before use by sparging with an inert gas or through freeze-pump-thaw cycles.[1]
-
Reagent Quality: Ensure that all reagents, particularly the boronic acid, base, and solvent, are pure and dry (unless aqueous conditions are intended).[1] Impurities can poison the catalyst.
-
Precise Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the boronic acid is common, but large excesses can sometimes lead to side reactions.
Q4: I am observing the formation of byproducts. How can I identify and minimize them?
A4: The most common byproducts in Suzuki coupling are the result of homocoupling of the boronic acid and protodeboronation of the starting material.
-
Homocoupling: This byproduct can be minimized by ensuring a thoroughly oxygen-free environment and by using a Pd(0) precatalyst or a system that efficiently reduces the Pd(II) precursor.[4]
-
Protodeboronation: This side reaction is often exacerbated by high temperatures and prolonged reaction times in the presence of water and base.[13] If protodeboronation is a significant issue, consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable.[4] Lowering the reaction temperature or using a milder base might also be beneficial.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) | Citation(s) |
| No Reaction / Low Conversion | Inactive catalyst (oxidation) | Ensure rigorous inert atmosphere techniques (Schlenk line or glovebox). Thoroughly degas all solvents and reagents. | [1][2] |
| Low reactivity of chloropyrimidine | Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos). Increase the reaction temperature. | [4][8] | |
| Ineffective base | Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | [2][8] | |
| Poor solvent choice | Screen different solvents. A mixture of an aprotic solvent like 1,4-dioxane or THF with water is often effective. | [6][14] | |
| Formation of Side Products | Homocoupling of boronic acid | Improve degassing to eliminate oxygen. Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly. | [4] |
| Protodeboronation | Switch from boronic acid to a more stable boronic ester (pinacol ester) or trifluoroborate salt. Use a non-aqueous base or minimize water content. | [4][13] | |
| Decomposition of starting material | The reaction temperature may be too high, or the base may be too strong. Lower the temperature and/or screen milder bases. | [1] | |
| Difficulty in Product Purification | Phosphine oxide byproducts | If using phosphine ligands, their oxidation can lead to purification challenges. Consider ligand-free conditions or the use of NHC ligands. | [15] |
| Residual palladium | Treat the crude product with a palladium scavenger or perform an additional purification step like filtration through celite or silica. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the Suzuki coupling of chloropyrimidines, providing a comparative overview of different reaction conditions.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [6][7] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [6][7] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 45 | [7] |
Table 2: Influence of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine and Phenylboronic Acid
| Solvent | Catalyst | Base | Temp (°C) | Time | Yield (%) | Reference |
| 1,4-Dioxane | Pd(PPh₃)₄ | K₂CO₃ | 100 | 24 h | 71 | [6] |
| Isopropanol | Pd(PPh₃)₄ | K₂CO₃ | 80 | 24 h | 64 | [6] |
| THF | Pd(PPh₃)₄ | K₂CO₃ | 65 | 24 h | 58 | [6] |
| DMF | Pd(PPh₃)₄ | K₂CO₃ | 100 | 24 h | 35 | [6] |
Table 3: Effect of Base on the Suzuki Coupling of Aryl Chlorides
| Base | Catalyst System | Solvent | Temp (°C) | Time | Typical Yield Range | Reference(s) |
| K₃PO₄ | Pd(OAc)₂/SPhos | 1,4-Dioxane/H₂O | 100 | 12-24 h | Good to Excellent | [7][16][17] |
| K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 100 | 15 min - 24 h | Moderate to Good | [6][7] |
| KF | Pd₂(dba)₃/P(t-Bu)₃ | THF | 50 | Overnight | Moderate | [12][18] |
| Na₂CO₃ | PdCl₂(dppf) | DMF | 90 | 12 h | Substrate Dependent | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [6][7]
-
Reaction Setup: In a microwave reactor tube, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.55 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100°C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Suzuki Coupling of 4,6-Dichloropyrimidines [7][16]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 4,6-dichloropyrimidine (1.0 mmol) in 1,4-dioxane (10 mL).
-
Reagent Addition: Add the arylboronic acid (2.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂ (4 mol%) and SPhos (8 mol%)).
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, filter off the solids through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by recrystallization or column chromatography on silica gel.
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating protodeboronation, a common side reaction in the Suzuki-Miyaura coupling of pyrimidine-based compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyrimidineboronic acids?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a pyrimidineboronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This side reaction consumes the nucleophilic coupling partner, leading to reduced yields of the desired coupled product and the formation of a simple pyrimidine byproduct, which can complicate purification.[1][3] Pyrimidineboronic acids, particularly those analogous to 2-pyridineboronic acid, can be unstable and prone to this reaction due to the influence of the basic nitrogen atoms in the ring.[1][2]
Q2: What is the primary mechanism that makes some heteroaromatic boronic acids so susceptible to protodeboronation?
A2: Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, heteroaromatic boronic acids like 2-pyridineboronic acid (a close relative of some pyrimidineboronic acids) can exhibit a unique mechanism.[1] Under neutral pH conditions, they can form a zwitterionic species which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated product.[1][2] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation.[1][2]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors in the reaction setup can significantly impact the extent of protodeboronation:
-
pH: The reaction pH is a critical factor as it controls the speciation of the boronic acid.[1] For some heteroaromatic boronic acids, the maximum rate of decomposition is often observed at or near neutral pH.[1]
-
Base: The choice and concentration of the base are crucial. While necessary for the catalytic cycle, strong bases can promote protodeboronation.[3]
-
Catalyst System: The palladium catalyst and its ligands play a dual role, catalyzing both the desired Suzuki coupling and the undesired protodeboronation.[1] Highly active catalysts that promote rapid cross-coupling can outcompete the protodeboronation side reaction.[2][3]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[3]
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[3] The presence of water can also be a factor.[4]
Q4: I am observing significant protodeboronation. What is the first thing I should change?
A4: If you are observing significant protodeboronation, the most impactful first step is often to switch from a boronic acid to a more stable derivative.[1] This strategy is based on the principle of "slow release" of the active boronic acid, which keeps its instantaneous concentration low and minimizes the opportunity for decomposition.[1][2]
Recommended alternatives include:
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids.[1][2]
-
Organotrifluoroborates (R-BF3K): These salts also offer increased stability.[1][2]
-
Pinacol Esters: While less stable than MIDA boronates, pinacol esters are generally more robust than the corresponding boronic acids.[1]
Q5: I'm already using a pyrimidineboronic acid pinacol ester and still see protodeboronation. What's next?
A5: If switching to an even more stable derivative like a MIDA boronate is not feasible, you should focus on optimizing the reaction conditions to accelerate the rate of the desired Suzuki coupling so that it outpaces the protodeboronation side reaction.[1]
Actionable steps include:
-
Re-evaluate the Base: Strong bases can accelerate protodeboronation. Consider switching to weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]
-
Optimize the Catalyst System: Modern, highly active catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) can often promote the desired reaction at lower temperatures, which can help suppress protodeboronation.[1][5]
-
Lower the Reaction Temperature: If the desired coupling is efficient, reducing the temperature can slow the rate of decomposition.[3]
-
Use Anhydrous Conditions: If possible, using anhydrous solvents can help minimize protodeboronation.[1]
Data Presentation
The following tables summarize qualitative trends and provide starting points for reaction optimization.
Table 1: Impact of Reaction Parameters on Minimizing Protodeboronation
| Parameter | Condition to Minimize Protodeboronation | Rationale |
| Boron Reagent | MIDA Boronate or Organotrifluoroborate | Increases stability and allows for "slow release" of the active nucleophile.[1][2] |
| Base | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[1] |
| Catalyst Ligand | Bulky Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos) | Accelerates the desired C-C coupling to outcompete protodeboronation.[1][5] |
| Solvent | Anhydrous Solvent (e.g., Dioxane, Toluene) | Removes the proton source for the protodeboronation reaction.[1] |
| Temperature | Lower Temperature (e.g., Room Temp to 60 °C) | Slows the rate of decomposition.[1] |
Table 2: Starting Conditions for Suzuki Coupling of 2,4-Dichloropyrimidines
| Parameter | Condition |
| Aryl Halide | 2,4-Dichloropyrimidine (1.0 equiv) |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.0 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (2:1) |
| Temperature | 100 °C (Microwave) |
| Time | 15 min |
| Data synthesized from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[6] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of Dichloropyrimidines
This protocol is a starting point for the regioselective coupling at the C4 position of 2,4-dichloropyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or Heteroaryl Boronic Acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reactor vessel, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the appropriate boronic acid (0.5 mmol, 1.0 equiv), K₂CO₃ (1.5 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[6]
-
Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL) that has been previously degassed by bubbling argon through it.[6]
-
Seal the vessel and stir the reaction mixture under an argon atmosphere in a microwave reactor for 15 minutes at 100 °C.[6]
-
After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Concentrate the organic layer and purify the crude product by column chromatography.[6]
Protocol 2: Protocol for Challenging Couplings Using a MIDA Boronate
This protocol is designed as a starting point for challenging couplings where protodeboronation is a major concern.
Materials:
-
Aryl Halide
-
Pyrimidine-MIDA boronate
-
Pd₂(dba)₃
-
RuPhos (or other bulky, electron-rich ligand)
-
K₃PO₄
-
Anhydrous Dioxane or Toluene
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyrimidine-MIDA boronate (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).[1]
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).[1]
-
Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[1]
Visualizations
Caption: Mechanism of protodeboronation for some heteroaromatic boronic acids.
Caption: A decision tree for troubleshooting protodeboronation.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in 2,4-Dichloropyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity challenges during reactions with 2,4-dichloropyrimidines.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) with Amines
Question: My SNAr reaction on an unsubstituted 2,4-dichloropyrimidine with a primary/secondary amine is giving me a mixture of C4 and C2 substituted products, with the C4 isomer being the major one. How can I improve selectivity?
Answer: This is a common issue as the C4 position is generally more reactive towards nucleophilic attack.[1][2] Here are several strategies to troubleshoot and improve regioselectivity:
-
For C4 Selectivity:
-
Reaction Conditions: Standard SNAr conditions using a base like K₂CO₃ in a polar aprotic solvent such as DMAc often favor C4 substitution, but selectivity can be moderate, yielding C4/C2 isomer ratios from 1:1 to 4:1.[1]
-
Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a highly regioselective palladium-catalyzed amination protocol using LiHMDS as the base has been developed, strongly favoring the C4-isomer.[1]
-
Substituent Effects: An electron-withdrawing group at the C5 position of the pyrimidine ring will strongly direct substitution to the C4 position.[3]
-
-
For C2 Selectivity:
-
Substituent Effects: Introducing an electron-donating group (e.g., OMe, NHMe) at the C6 position can reverse the intrinsic reactivity, making the C2 position more favorable for nucleophilic attack.[4]
-
Nucleophile Choice: Using tertiary amine nucleophiles can lead to excellent C2 selectivity. This proceeds via an in-situ N-dealkylation of an intermediate, effectively resulting in the product of a secondary amine reaction at the C2 position.[3]
-
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am performing a Suzuki-Miyaura coupling on 2,4-dichloropyrimidine and obtaining a mixture of C4 and C2 coupled products. How can I control the regioselectivity?
Answer: Similar to SNAr, the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions.[1] However, the choice of catalyst, ligands, and reaction conditions can effectively control the site of reaction.
-
To Favor C4 Coupling:
-
Microwave-Assisted Suzuki Coupling: A rapid and efficient method for achieving high C4 selectivity is through microwave-assisted Suzuki coupling. A common catalytic system is Pd(PPh₃)₄ with a base like K₂CO₃ in a dioxane/water solvent mixture.[5]
-
Ligand Choice: For Buchwald-Hartwig amination, sterically hindered N-heterocyclic carbene (NHC) ligands can promote high C4 selectivity.[6]
-
-
To Favor C2 Coupling:
-
Specialized Catalytic Systems: Achieving C2 selectivity is more challenging but possible. For C-S cross-coupling with thiols, palladium precatalysts supported by bulky N-heterocyclic carbene ligands have been shown to uniquely favor the C2 position.[7] This stands in contrast to most other Pd-catalyzed cross-couplings which favor C4.[7]
-
Ligand Choice for Amination: For C2-selective Buchwald-Hartwig amination, ligands such as Xantphos have been used successfully.[6]
-
Logical Flow for Troubleshooting Regioselectivity:
Caption: Troubleshooting workflow for regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloropyrimidine generally more reactive than the C2 position in SNAr reactions?
A1: The greater reactivity of the C4 position is attributed to electronic factors within the pyrimidine ring.[2] The C4 position is electronically analogous to a para position relative to the ring nitrogen at position 1, while the C2 position is ortho. Nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom at position 1, which is a highly stabilizing resonance contributor.[8] Frontier Molecular Orbital (FMO) theory also supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it more susceptible to nucleophilic attack.[2]
Reaction Pathway and Intermediate Stability:
Caption: C4 attack leads to a more stable intermediate.
Q2: How do substituents on the pyrimidine ring influence regioselectivity?
A2: Substituents play a critical role in modulating the electronic properties of the pyrimidine ring, which in turn dictates the regioselectivity of nucleophilic substitution.
-
Electron-Donating Groups (EDGs) at C6: An EDG (e.g., -OCH₃, -NHCH₃) at the C6 position increases the electron density at the C4 position, making it less electrophilic. This effect is more pronounced at C4 than at C2, leading to a reversal of selectivity and favoring attack at the C2 position.[4]
-
Electron-Withdrawing Groups (EWGs) at C5: An EWG (e.g., -NO₂, -CN) at the C5 position further reduces the electron density of the entire ring, but particularly enhances the electrophilicity of the adjacent C4 and C6 positions, thus reinforcing the inherent preference for C4 substitution.[3]
Q3: Are there any general guidelines for predicting regioselectivity?
A3: While experimental verification is always necessary, some general guidelines can help predict the likely outcome:[4][9]
-
Unsubstituted Ring: Expect C4 selectivity as the default for most nucleophiles and cross-coupling reactions.
-
Substituted Rings: The electronic nature of substituents is a strong predictor. EDGs at C6 favor C2 attack, while EWGs at C5 favor C4 attack.
-
Catalysis: In Pd-catalyzed reactions, the ligand can override the inherent electronic preferences of the substrate. Always consult the literature for specific ligand/substrate combinations.
-
Quantum Mechanics: For complex or novel substrates, computational analysis, such as examining the LUMO distribution and transition state energies, can provide valuable predictions.[4][10]
Data Presentation
Table 1: Regioselectivity of Amination on 6-Aryl-2,4-dichloropyrimidines[1]
| Entry | C6-Aryl Substituent | Amine | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | 4-Fluorophenyl | Dibutylamine | K₂CO₃, DMAc | 70:30 | - |
| 2 | 4-Fluorophenyl | Dibutylamine | Pd-catalyzed, LiHMDS | >98:2 | 95 |
| 3 | Phenyl | Dibutylamine | Pd-catalyzed, LiHMDS | >98:2 | 96 |
| 4 | 4-Methoxyphenyl | Dibutylamine | Pd-catalyzed, LiHMDS | 93:7 | 90 |
| 5 | 4-Fluorophenyl | N-Methylaniline | Pd-catalyzed, LiHMDS | 97:3 | 92 |
Table 2: Influence of Substituents on Regioselectivity of SNAr Reactions
| Pyrimidine Substrate | Nucleophile | Predominant Product | Reference |
| 2,4-dichloropyrimidine | Primary/Secondary Amine | C4-substituted | [1] |
| 6-Methoxy-2,4-dichloropyrimidine | Amine | C2-substituted | [4] |
| 5-Nitro-2,4-dichloropyrimidine | Secondary Amine | C4-substituted | [3] |
| 5-Nitro-2,4-dichloropyrimidine | Tertiary Amine | C2-substituted | [3] |
| 2-MeSO₂-4-chloropyrimidine | Amine | C4-substituted | [10] |
| 2-MeSO₂-4-chloropyrimidine | Alkoxide | C2-substituted | [10][11] |
Experimental Protocols
Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling[5]
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidines at the C4 position.
-
Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the C4-arylated pyrimidine.
Protocol 2: C4-Selective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine[1]
This protocol is for the highly regioselective amination at the C4 position of a 6-aryl substituted dichloropyrimidine.
-
Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) and the palladium catalyst system (e.g., a suitable Pd(0) or Pd(II) source and ligand).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., THF, dioxane). Cool the mixture to 0 °C and add LiHMDS (1.0 M in THF, 1.1 equiv.) dropwise.
-
Nucleophile Addition: Add the secondary amine (1.1 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the residue by flash chromatography to yield the pure C4-amino-6-aryl-2-chloropyrimidine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Overcoming Catalyst Deactivation in Pyrimidine Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation during pyrimidine cross-coupling reactions. The unique electronic properties of the pyrimidine ring present distinct challenges, primarily related to catalyst stability and activity. This guide offers actionable solutions and detailed protocols to facilitate successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues encountered during pyrimidine cross-coupling experiments in a direct question-and-answer format.
Question 1: I am observing low to no conversion in the Suzuki-Miyaura coupling of my chloropyrimidine. What are the likely causes and how can I fix it?
Answer:
Low conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The primary suspect is the pyrimidine substrate itself poisoning the catalyst.
Potential Causes & Recommended Solutions:
-
Catalyst Poisoning by Pyrimidine Nitrogen: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[1][2]
-
Solution 1: Employ Bulky, Electron-Rich Ligands: Switch to sterically hindered phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[1] These ligands create a crowded environment around the palladium atom, which can prevent the pyrimidine from binding and deactivating the catalyst.
-
Solution 2: Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., XPhos Pd G2/G3). These are often more stable and ensure the efficient in-situ generation of the active Pd(0) species.[3][4]
-
Solution 3: Modestly Increase Catalyst Loading: As a last resort, a slight increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may compensate for partial deactivation.[1]
-
-
Inefficient Oxidative Addition: The C-Cl bond of a chloropyrimidine is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step difficult.[5]
-
Solution 1: Increase Reaction Temperature: Carefully raise the temperature in 10-20°C increments. Microwave irradiation can also be effective for driving the reaction.[6][7]
-
Solution 2: Switch to a More Active Halide: If synthetically feasible, using the corresponding bromo- or iodopyrimidine will significantly facilitate oxidative addition.[1]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for catalyst stability and reaction efficiency.[1][8]
-
Solution 1: Screen Bases: Evaluate a range of bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][2]
-
Solution 2: Ensure Anhydrous Conditions: Water can lead to catalyst deactivation and promote side reactions like protodeboronation of the boronic acid.[1][9] Use anhydrous solvents and dry reagents. Toluene and dioxane are commonly used solvents.[5][8]
-
Question 2: My reaction produces a mixture of regioisomers when using a dihalopyrimidine. How can I control the regioselectivity?
Answer:
Regioselectivity in the cross-coupling of dihalopyrimidines is governed by the intrinsic electronic and steric properties of the different positions on the pyrimidine ring.
Potential Causes & Recommended Solutions:
-
Inherent Reactivity Differences: In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more reactive toward oxidative addition than the C2 position.[6][8]
-
Solution 1: Control Stoichiometry and Temperature: Use one equivalent of the coupling partner and run the reaction at the lowest possible temperature that still affords a reasonable rate. This will favor monosubstitution at the more reactive site.
-
Solution 2: Leverage a One-Pot Sequential Coupling: A one-pot, regioselective double Suzuki coupling can be achieved by carefully selecting the solvent system. Alcoholic solvent mixtures have been shown to enable the synthesis of diarylated pyrimidines with high regioselectivity.[8]
-
-
Steric Hindrance: The steric bulk of the nucleophile or substituents on the pyrimidine ring can direct the coupling to the less hindered position.[10]
-
Solution: If you desire substitution at a more hindered position, a less bulky nucleophile or a catalyst system with a smaller ligand might be necessary. Conversely, to enhance selectivity for the less hindered position, a bulkier coupling partner can be used.
-
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving pyrimidine substrates particularly challenging?
A1: The main difficulty stems from the electron-deficient nature of the pyrimidine ring and the presence of two Lewis basic nitrogen atoms. These nitrogen atoms can coordinate strongly with the palladium catalyst, leading to what is known as catalyst poisoning.[1][3] This coordination forms catalytically inactive complexes, effectively removing the catalyst from the reaction cycle and leading to low yields or complete reaction failure.[11]
Q2: What are the primary mechanisms of catalyst deactivation in pyrimidine cross-coupling?
A2: The key deactivation pathways include:
-
Catalyst Poisoning: The pyrimidine substrate acts as a ligand, binding to the Pd(0) or Pd(II) center and inhibiting essential steps of the catalytic cycle like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: Especially at higher concentrations or temperatures, the catalyst can form inactive dimeric or polymeric palladium species, which are no longer available for catalysis.[1]
-
Ligand Displacement: The pyrimidine substrate can displace the desired phosphine ligand, leading to the formation of dormant palladium complexes that may only reactivate upon heating.[11]
-
Reductive Dehalogenation: A side reaction where the halide on the pyrimidine is replaced by a hydrogen atom can occur, consuming the starting material without forming the desired product. This can be influenced by the choice of ligand and base.[12]
Q3: How does the choice of ligand prevent catalyst deactivation?
A3: The ligand is crucial for stabilizing the palladium center and modulating its reactivity. For pyrimidine cross-couplings, bulky and electron-rich biarylphosphine ligands (e.g., those from the Buchwald or Hartwig groups) are highly effective.[4][11]
-
Steric Shielding: The large size of these ligands physically blocks the pyrimidine's nitrogen atoms from accessing and binding to the palladium center.
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step and can facilitate the final reductive elimination, thereby accelerating the desired catalytic cycle over deactivation pathways.[13]
Q4: Can the choice of base and solvent impact catalyst deactivation?
A4: Absolutely. The base is required for the transmetalation step (in Suzuki coupling) or to deprotonate the nucleophile (in Buchwald-Hartwig amination), while the solvent affects solubility and reaction rates.[5]
-
Base: An appropriate base is essential. For instance, in Suzuki couplings, K₃PO₄ is often effective in anhydrous solvents.[1] The wrong base can be ineffective or promote side reactions.
-
Solvent: Solvents like anhydrous toluene, dioxane, or THF are commonly used.[5][14] Protic solvents or the presence of water can lead to protodeboronation in Suzuki reactions or catalyst decomposition.[1][15] The solubility of all components, including the inorganic base, is critical; poor solubility can lead to slow and incomplete reactions.[5]
Data Presentation: Ligand and Condition Screening
The selection of the correct ligand and reaction conditions is paramount for a successful pyrimidine cross-coupling. The following tables summarize data from studies on Suzuki-Miyaura reactions, illustrating the impact of different parameters on product yield.
Table 1: Optimization of Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 16 | Trace |
| 2 | Pd(OAc)₂ (10) | SPhos (20) | K₂CO₃ (2) | Dioxane | 110 | 16 | 25 |
| 3 | XPhosPdG2 (5) | - | K₂CO₃ (2) | Dioxane | 110 | 16 | 42 |
| 4 | XPhosPdG2 (5) | XPhos (5) | K₂CO₃ (2) | Dioxane | 110 | 16 | 65 |
| 5 | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ (2) | Dioxane | 110 | 16 | 78 |
| 6 | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 16 | 85 |
Table 2: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (C4-substitution) (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 88 |
| 2 | Pd(PPh₃)₄ (1) | Na₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 90 |
| 3 | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 92 |
| 4 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 85 |
| 5 | Pd(OAc)₂ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 65 |
Visualizations
Catalyst Deactivation Pathway
Caption: Catalyst poisoning by a pyrimidine substrate, which sequesters the active Pd(0) catalyst.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield in cross-coupling.
Key Factors Influencing Catalyst Stability
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of polar pyrimidine derivatives. The inherent polarity of these compounds often leads to difficulties in achieving high purity and yield. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar pyrimidine derivatives?
A1: The main difficulties arise from their high polarity, which can cause:
-
Poor retention in reversed-phase chromatography (RPC): Polar analytes have a higher affinity for the polar mobile phase than the non-polar stationary phase, leading to early elution, often with the solvent front.
-
Peak tailing in high-performance liquid chromatography (HPLC): The basic nature of the pyrimidine ring can lead to strong, undesirable interactions with acidic silanol groups on silica-based stationary phases, resulting in asymmetric peak shapes.[1]
-
Difficulties in crystallization: High solubility in commonly used polar solvents makes it challenging to achieve the supersaturation required for crystal formation.[1]
-
Co-elution with polar impurities: Structurally similar impurities with comparable polarity can be difficult to separate from the target compound.
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?
A2: The choice of technique depends on the specific properties of the derivative and the impurities present. Here are the most common and effective methods:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1]
-
Reversed-Phase Chromatography (RPC) with modifications: While challenging, RPC can be adapted for polar pyrimidines by using columns with polar-embedded or polar-endcapped stationary phases. The use of ion-pairing agents can also enhance retention for ionizable pyrimidines.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a "greener" alternative that uses supercritical CO2 as the main mobile phase. It is particularly effective for separating polar compounds and can be faster than traditional HPLC.[2]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidine derivatives that are ionizable, as it separates molecules based on their net charge.[1][3]
Q3: How can I improve poor peak shape (tailing) for my basic pyrimidine compound in HPLC?
A3: Peak tailing for basic compounds is a common issue. Here are several strategies to improve peak symmetry:
-
Mobile Phase pH Adjustment: For basic pyrimidine compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups on the stationary phase, minimizing unwanted secondary interactions.[4]
-
Use of Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can help to mask the active silanol sites on the silica gel, reducing tailing.[4]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to shield the silanol groups and reduce secondary ionic interactions.[1]
-
Use a Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a highly deactivated, end-capped column is recommended, especially when working at higher pH.[4]
Q4: My polar pyrimidine derivative will not crystallize. What can I do?
A4: Failure to crystallize is often due to high solubility or the presence of impurities. Here are some troubleshooting steps:
-
Solvent Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] Experiment with a variety of solvents and solvent mixtures. Common choices for pyrimidine derivatives include ethanol, methanol, and ethyl acetate, often in combination with an anti-solvent like hexane.[5]
-
Induce Nucleation: If the solution is supersaturated but no crystals form, you can try to induce nucleation by:
-
Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, you can dissolve it in a minimal amount of this "good" solvent and then slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can promote crystal growth.[1]
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over time. This can be achieved by leaving the container loosely covered.
Troubleshooting Guides
Chromatographic Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention in Reversed-Phase HPLC | The analyte is too polar for the stationary phase. The mobile phase is too strong (too much organic solvent). | Use a column with a polar-embedded or polar-endcapped stationary phase. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative purification method.[1] |
| Significant Peak Tailing in HPLC | Secondary ionic interactions between the basic pyrimidine and acidic silanol groups on the stationary phase. The injection solvent is significantly stronger than the mobile phase. | Adjust the mobile phase pH to be more acidic (for basic compounds). Add a basic modifier like triethylamine to the mobile phase. Use a highly deactivated, end-capped column. Dissolve the sample in the mobile phase or a weaker solvent.[1][4] |
| Compound Streaking on TLC/Column | The sample is overloaded. The compound is highly polar and interacting strongly with the stationary phase. | Dilute the sample before loading. For basic compounds, add a small amount of triethylamine or ammonia to the mobile phase. For acidic compounds, add a small amount of acetic or formic acid.[6] |
| Compound Appears to Decompose on Silica Gel | The compound is unstable on the acidic silica gel. | Deactivate the silica gel by flushing the column with a solvent system containing a small percentage of a base like triethylamine before loading the sample.[4] Consider using a different stationary phase, such as alumina. |
Crystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form After Cooling | The solution is not supersaturated (too much solvent). The compound is too soluble in the chosen solvent. Nucleation is inhibited. | Evaporate some of the solvent to increase the concentration.[5] Try a different solvent or an anti-solvent system.[1] Induce nucleation by scratching the flask or adding a seed crystal.[5] |
| Compound "Oils Out" (Separates as a Liquid) | The boiling point of the solvent is too close to the melting point of the compound. The solution is cooling too rapidly. A high concentration of impurities is present. | Choose a solvent with a lower boiling point. Allow the solution to cool more slowly. Pre-purify the compound using another method (e.g., flash chromatography) to remove impurities.[1] |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Cool the solution in an ice bath to maximize precipitation. Minimize the amount of solvent used for washing the crystals and ensure it is ice-cold. Ensure the filtration apparatus is pre-heated to prevent the compound from crystallizing on the filter paper. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] |
Data Presentation
Comparative Purity and Yield of Purification Techniques
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Notes |
| Crystallization | >99 | 60-90 | Highly dependent on the solubility profile of the compound and the nature of impurities. Can be very effective for removing minor impurities. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | >98 | 70-95 | Excellent for highly polar compounds. Method development is crucial to optimize peak shape and resolution. |
| Supercritical Fluid Chromatography (SFC) | >98 | 80-98 | A fast and environmentally friendly method. Method development can be complex, but it is highly effective for a wide range of polar compounds. |
| Reversed-Phase Chromatography (RPC) with Ion-Pairing | >97 | 75-95 | Useful for moderately polar, ionizable pyrimidine derivatives. The ion-pairing reagent may need to be removed in a subsequent step. |
| Ion-Exchange Chromatography (IEC) | >98 | 70-90 | Highly specific for ionizable compounds. The yield can be affected by the efficiency of elution. |
Note: The values in this table are estimates and can vary significantly based on the specific pyrimidine derivative, the nature and amount of impurities, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM ammonium formate in water.
-
Initial conditions are typically high in Mobile Phase A (e.g., 95% A).
-
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase. If solubility is an issue, use a minimal amount of a slightly more polar solvent mixture (e.g., 90:10 acetonitrile:water). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.
-
Inject the prepared sample.
-
Run a gradient elution by gradually increasing the percentage of Mobile Phase B to elute the compound. A typical gradient might be from 5% to 50% B over 20-30 minutes.
-
Monitor the elution using a UV detector at an appropriate wavelength for the pyrimidine chromophore (e.g., 254 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Crystallization of a Polar Pyrimidine Derivative
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.
-
Dissolution:
-
Place the crude pyrimidine derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.[7]
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[7]
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help to slow the cooling process.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering soluble impurities.[1]
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
Visualizations
Caption: General experimental workflow for the purification of polar pyrimidine derivatives.
Caption: Troubleshooting decision tree for HPLC peak tailing of polar pyrimidine derivatives.
References
Technical Support Center: Synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a multi-step process. A common route involves the chlorination of a corresponding dihydroxypyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction with dimethylamine. A plausible precursor for this synthesis is 2-amino-4,6-dihydroxypyrimidine, which is first chlorinated to 2-amino-4,6-dichloropyrimidine. This intermediate is then subjected to N,N-dimethylation.
Q2: What are the most common byproducts I might encounter in this synthesis?
Common byproducts can arise from both the chlorination and the final amination steps. During chlorination with reagents like phosphorus oxychloride (POCl₃), incomplete reaction can leave starting material, and side reactions can lead to phosphorylated intermediates. In the amination step, potential byproducts include mono-chloro-tri-amino pyrimidines (from over-amination), hydroxypyrimidines (from hydrolysis of the chloro groups), and potentially oligomeric materials under certain conditions.[1]
Q3: How can I minimize the formation of these byproducts?
To minimize byproduct formation, careful control of reaction conditions is crucial. For the chlorination step, ensuring anhydrous conditions and controlling the temperature can prevent the formation of hydrolysis and degradation products.[2] In the amination step, using a stoichiometric amount of dimethylamine and moderate temperatures can help prevent over-amination. The choice of solvent and base is also critical; polar aprotic solvents are generally preferred for SNAr reactions.[3]
Q4: What analytical techniques are best for identifying the main product and its byproducts?
A combination of techniques is recommended for accurate identification. High-Performance Liquid Chromatography (HPLC) is excellent for assessing the purity of the product and quantifying byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the desired product and any isolated byproducts. Mass Spectrometry (MS) will help in confirming the molecular weights of the compounds in your mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of the desired this compound with significant amounts of unreacted 2-amino-4,6-dichloropyrimidine.
| Potential Cause | Troubleshooting Steps |
| Insufficient reactivity of dimethylamine | Ensure an appropriate excess of dimethylamine is used. Consider using a stronger base to facilitate the reaction. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC to avoid degradation. |
| Suboptimal solvent | Screen different polar aprotic solvents like DMF, DMSO, or NMP, which are known to facilitate SNAr reactions.[3] |
| Short reaction time | Increase the reaction time and monitor for the consumption of the starting material. |
Issue 2: Presence of a significant amount of a byproduct with a mass corresponding to a tri-aminopyrimidine.
| Potential Cause | Troubleshooting Steps |
| Over-amination | This occurs when dimethylamine displaces both chloro groups. Reduce the equivalents of dimethylamine used. Control the reaction temperature; lower temperatures can increase selectivity.[1] |
| Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed to prevent further substitution. |
Issue 3: Formation of a significant amount of a byproduct identified as a hydroxypyrimidine.
| Potential Cause | Troubleshooting Steps |
| Presence of water in the reaction mixture | Ensure all reagents and solvents are anhydrous. Water can lead to the hydrolysis of the chloro-substituent.[4] |
| Work-up conditions | During the work-up, avoid prolonged exposure to aqueous acidic or basic conditions at elevated temperatures. |
Issue 4: Complex reaction mixture with multiple unidentified spots on TLC.
| Potential Cause | Troubleshooting Steps |
| High reaction temperature | High temperatures can lead to decomposition and the formation of oligomeric or tar-like substances.[1][2] Reduce the reaction temperature. |
| Impure starting materials | Ensure the purity of the 2-amino-4,6-dichloropyrimidine starting material. Impurities can lead to a cascade of side reactions. |
| Inappropriate base | The choice of base can influence the reaction outcome. Consider screening different organic or inorganic bases. |
Summary of Potential Byproducts
| Byproduct Name | Chemical Structure | Common Cause | Identification Notes |
| 4-Chloro-N,N,N',N'-tetramethylpyrimidine-2,6-diamine | C₈H₁₃ClN₄ | Over-amination | MS signal corresponding to the molecular weight of the di-substituted product. |
| 6-Chloro-2-(dimethylamino)pyrimidin-4-ol | C₆H₈ClN₃O | Hydrolysis | Presence of an -OH peak in the IR spectrum and a corresponding shift in the NMR spectrum. |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | Incomplete reaction | Presence of the starting material peak in the HPLC chromatogram. |
| Oligomeric byproducts | Variable | High temperatures, prolonged reaction times | Broad, unresolved peaks in the NMR spectrum and a complex MS pattern.[1] |
Experimental Protocols
Synthesis of 2-amino-4,6-dichloropyrimidine
This procedure is based on the chlorination of 2-amino-4,6-dihydroxypyrimidine.
-
To a stirred suspension of 2-amino-4,6-dihydroxypyrimidine (1 eq.) in phosphorus oxychloride (3-5 eq.), slowly add a tertiary amine base such as N,N-dimethylaniline (2 eq.) while maintaining the temperature between 60-80°C.
-
After the addition is complete, continue stirring at this temperature for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
The precipitated solid is filtered, washed with water, and dried to yield 2-amino-4,6-dichloropyrimidine.[5]
Synthesis of this compound
-
In a sealed reaction vessel, dissolve 2-amino-4,6-dichloropyrimidine (1 eq.) in a suitable anhydrous polar aprotic solvent such as DMF or NMP.
-
Add a solution of dimethylamine (2-3 eq., e.g., as a solution in THF or as a gas) and a non-nucleophilic base such as potassium carbonate (2-3 eq.).
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dichloropyrimidine Reactivity and the Influence of Base Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloropyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a particular focus on the critical role of base selection in controlling reactivity and selectivity.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments with dichloropyrimidines.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am not observing any significant formation of my desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no conversion can stem from several factors related to reaction conditions and reagent stability. Consider the following troubleshooting steps:
-
Insufficiently Reactive Nucleophile: The chosen nucleophile may not be strong enough to displace the chlorine atom under the current conditions.
-
Solution: Consider using a stronger nucleophile or adding an activating agent.
-
-
Inappropriate Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually and cautiously increase the reaction temperature while monitoring for potential side product formation. For catalyst-free Nucleophilic Aromatic Substitution (SNAr), temperatures as high as 140°C in DMF may be necessary. For Palladium-catalyzed reactions, a range of 80-120°C is common, but optimization is often required.[1]
-
-
Incorrect Solvent or Base Selection: The solvent and base play a crucial role in the reaction medium and the activation of the nucleophile.
-
Deactivated Dichloropyrimidine Substrate: The presence of electron-donating groups on the pyrimidine ring can reduce its electrophilicity and decrease its reactivity towards nucleophiles.[2]
-
Solution: If your substrate is deactivated, you may need to consider a different synthetic route or employ more forcing reaction conditions.
-
-
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
-
Question: My reaction is producing a mixture of C2 and C4 substituted isomers which are difficult to separate. How can I improve the selectivity?
-
Answer: Achieving high regioselectivity is a common challenge in dichloropyrimidine chemistry. The chlorine at the C4 position is generally more reactive than at the C2 position, but this can be influenced by several factors.[2]
-
Optimize Reaction Conditions: A systematic screening of solvents, bases, and temperatures can significantly impact selectivity.[2] For example, using n-butanol with DIPEA has been reported to favor C4 substitution.[3]
-
Choice of Base: The base can have a profound effect on regioselectivity. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, LiHMDS was found to give high regioselectivity for the C4 position.[4]
-
Nucleophile Properties: The nature of the nucleophile can direct the substitution. While many nucleophiles prefer the C4 position, some tertiary amines can show high selectivity for the C2 position, especially with an electron-withdrawing group at C5.[2]
-
Catalyst-Controlled Selectivity: The use of a palladium catalyst, particularly in amination reactions, can strongly favor the formation of the C4-substituted product.[2][4] In some Suzuki couplings, ligand-free conditions have been shown to dramatically increase C4-selectivity.[5]
-
Order of Addition: In certain reactions, such as the Pd-catalyzed amination with LiHMDS, slowly adding a pre-mixed solution of the amine and base to the dichloropyrimidine solution is critical for achieving high regioselectivity.[2][4]
-
Issue 3: Formation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What are the likely culprits and how can I minimize them?
-
Answer: The formation of side products can be attributed to several factors, including the choice of solvent and the presence of moisture.
-
Solvolysis: If you are using an alcohol-based solvent (e.g., ethanol) with a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of unwanted alkoxy-substituted pyrimidines.[1][6]
-
Solution: Switch to a non-alcoholic, aprotic solvent such as dioxane, toluene, or THF to prevent solvolysis.[1]
-
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the chloro-substituent, forming a hydroxypyrimidine byproduct.[1]
-
Solution: Ensure that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Di-substitution: If the desired outcome is a mono-substituted product, careful control over stoichiometry and reaction time is necessary to avoid di-substitution.
-
Solution: Use a slight excess of the dichloropyrimidine or carefully control the amount of the nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which position on a 2,4-dichloropyrimidine is generally more reactive?
-
Q2: How do substituents on the pyrimidine ring affect reactivity and selectivity?
-
A2: Substituents can have a significant electronic effect. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position. Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[2]
-
-
Q3: What is the role of the base in dichloropyrimidine reactions?
-
A3: The base plays multiple roles. In reactions involving nucleophiles like amines or alcohols, the base deprotonates the nucleophile to increase its nucleophilicity. The choice of base can also influence the regioselectivity of the reaction.[1][2] For instance, strong, non-nucleophilic bases like LiHMDS or NaOtBu are often used in palladium-catalyzed aminations, while weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are common in catalyst-free SNAr reactions.[1]
-
-
Q4: Can I perform a double substitution on a dichloropyrimidine in one pot?
-
Q5: What are some common applications of dichloropyrimidines?
-
A5: Dichloropyrimidines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][10] For example, 4,6-dichloropyrimidine is a key building block for the fungicide azoxystrobin and for sulfa drugs.[9] 2,4-Dichloropyrimidine is used in the synthesis of antiviral, anticancer, and antibacterial agents.[10]
-
Data Presentation: Base and Solvent Effects in Cross-Coupling Reactions
The following tables summarize quantitative data on the impact of base and solvent selection on the yield of common cross-coupling reactions involving dichloropyrimidines.
Table 1: Influence of Base and Solvent on Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [11]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene | 40 |
| 2 | K₃PO₄ | Acetonitrile | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 60 |
Reaction Conditions: Pd(PPh₃)₄ catalyst, 70-80°C, inert atmosphere.
Table 2: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine [4]
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Dibutylamine | K₂CO₃, DMAc | 70:30 | - |
| 2 | Dibutylamine | Pd(OAc)₂/dppf, LiHMDS, THF | >98:2 | 95 |
| 3 | Morpholine | K₂CO₃, DMAc | 80:20 | - |
| 4 | Morpholine | Pd(OAc)₂/dppf, LiHMDS, THF | >98:2 | 93 |
| 5 | Aniline | Forcing Conditions | 70:30 | - |
| 6 | Aniline | LiHMDS, THF (no catalyst) | 91:9 | - |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Dichloropyrimidine [1][12]
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Addition of Reactants: To the same tube, add the dichloropyrimidine (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M with respect to the dichloropyrimidine.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-120°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyrimidine [11][13]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the dichloropyrimidine (1.0 equivalent), the arylboronic acid (1.0-1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Solvent Addition: Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-100°C) and stir for the required time (typically 1-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for dichloropyrimidine substitution reactions.
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
Caption: Competing reaction pathways in the substitution of 2,4-dichloropyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. srinichem.com [srinichem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
Technical Support Center: Regioselectivity in Pyrimidine Substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the regioselective substitution of pyrimidines, with a focus on the influence of solvent effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 substituted products. Why is the selectivity not higher?
A1: This is a common issue. While C4 substitution is generally favored in nucleophilic aromatic substitution on pyrimidines, several factors can lead to a loss of regioselectivity.[1][2]
-
Electronic Effects: The electronic nature of other substituents on the pyrimidine ring dramatically influences regioselectivity. Electron-donating groups (e.g., -OMe, -NHMe) at the C6 position can increase the reactivity of the C2 position, leading to mixtures or even reversal of selectivity.[1]
-
Solvent Effects: The solvent plays a crucial role in stabilizing the reaction intermediates. Polar aprotic solvents (like DMF, DMSO) are common, but their interaction with the transition states for C2 and C4 attack can be nuanced. In some cases, polar protic solvents (like water or alcohols) can alter selectivity by hydrogen bonding with the nucleophile and the pyrimidine nitrogens.[3][4]
-
Steric Hindrance: Bulky substituents at the C5 position can sterically hinder attack at the C4 position, potentially favoring substitution at C2.[1]
-
Nucleophile Strength: The nature of the nucleophile itself can influence the reaction pathway and selectivity.
Troubleshooting Steps:
-
Analyze Substituent Effects: Use computational tools (LUMO map analysis) to predict the most electrophilic site on your specific pyrimidine derivative.[1]
-
Solvent Screening: If you are using a standard polar aprotic solvent, try switching to a polar protic solvent like 2-propanol or water, which can sometimes enhance selectivity.[3] Conversely, if you are in a protic solvent, screening aprotic solvents like acetonitrile or DMF may be beneficial.[5]
-
Temperature Adjustment: Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.
Q2: I am trying to favor C4 substitution specifically. Which solvent system should I choose?
A2: To favor C4 substitution, you need a solvent that enhances the inherent electrophilicity of the C4 position. Generally, the C4 position is more reactive than C2 due to more effective stabilization of the negative charge in the Meisenheimer intermediate.[2][6]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, acetonitrile, and THF are often the first choice. They are effective at dissolving the reactants and do not "cage" the nucleophile through hydrogen bonding, allowing it to remain highly reactive.[5] This high reactivity often favors the kinetically preferred C4 product.
-
Polar Protic Solvents: While sometimes viewed as less ideal for SNAr because they can solvate and weaken the nucleophile, they can be surprisingly effective.[5][7] For certain amination reactions, water has been shown to be an excellent solvent, leading to high rates and yields, particularly when promoted by a small amount of acid.[3] The choice can be substrate-dependent.
Recommendation: Start with a polar aprotic solvent like DMF or NMP. If selectivity is poor, consider a trial with 2-propanol or water, especially for amination reactions with anilines.[3]
Q3: My reaction is very slow or not proceeding at all in a polar protic solvent like ethanol. What is happening?
A3: This is a classic solvent effect in nucleophilic substitution reactions. Polar protic solvents, which have O-H or N-H bonds, can significantly slow down SNAr reactions for two main reasons:[7][8]
-
Nucleophile Solvation: The solvent molecules form a "cage" around the anionic nucleophile through hydrogen bonding. This stabilizes the nucleophile, making it less reactive and less available to attack the pyrimidine ring.[5]
-
Reactant Solubility: While less common, it's possible that your pyrimidine starting material has poor solubility in the chosen alcohol or water-based system, leading to a slow reaction rate.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The most effective solution is often to switch to a solvent like DMSO, DMF, or acetonitrile. These solvents still dissolve ionic nucleophiles but do not engage in hydrogen bonding, leaving the nucleophile "free" and highly reactive.[5][8] The reaction rate can increase by several orders of magnitude.[5]
-
Increase Temperature: If you must use a protic solvent, increasing the reaction temperature will provide more energy to overcome the activation barrier and the stability of the solvated nucleophile.
-
Consider a Catalyst: For some reactions, like aminations, the addition of a catalytic amount of acid can promote the reaction even in protic solvents.[3]
Troubleshooting Workflow & Reaction Pathway
The following diagrams illustrate a logical workflow for troubleshooting regioselectivity issues and the general mechanism of nucleophilic substitution on a dichloropyrimidine.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Dichloropyrimidines: 4,6-dichloro-N,N-dimethylpyrimidin-2-amine vs. 2,4-dichloropyrimidine
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted pyrimidines is critical for the rational design of novel therapeutics. This guide presents a comprehensive comparison of the reactivity of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine and 2,4-dichloropyrimidine, two common yet distinct building blocks in medicinal chemistry. The strategic functionalization of the pyrimidine scaffold is a cornerstone in synthesizing a multitude of biologically active molecules.
The pyrimidine ring, an electron-deficient heterocycle, is inherently susceptible to nucleophilic aromatic substitution (SNAr). The strategic placement of substituents, such as chloro and amino groups, significantly modulates the reactivity of the carbon atoms within the ring, dictating the regioselectivity and rate of substitution reactions. This guide will delve into these subtleties, supported by experimental data and detailed protocols, to aid in synthetic planning and drug design.
Theoretical Basis of Reactivity
The reactivity of dichloropyrimidines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. For pyrimidine rings, the electrophilicity of the carbon atoms generally follows the order C4(6) > C2 » C5.[1][2] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer complex when the attack occurs at positions ortho or para to the ring nitrogens.
2,4-Dichloropyrimidine: This molecule is an asymmetric dichloropyrimidine. Nucleophilic attack at the C4 position allows for the delocalization of the negative charge onto the para nitrogen (N1), which is a more stable arrangement than the intermediate formed from an attack at the C2 position.[3][4] This electronic factor is the primary reason for the general preference for C4 substitution in classical SNAr reactions.[3][4]
This compound: This is a symmetric molecule where the chloro-groups are electronically equivalent. However, it possesses a potent electron-donating N,N-dimethylamino group at the C2 position. This group increases the electron density of the pyrimidine ring, thereby deactivating it towards nucleophilic attack compared to 2,4-dichloropyrimidine. Consequently, reactions involving this substrate may require more forcing conditions to achieve substitution.
Quantitative Reactivity Comparison
While direct, side-by-side kinetic data under identical conditions is not always available in the literature, a robust comparison can be established from numerous synthetic reports and the foundational principles of heterocyclic chemistry. The following table summarizes the key differences in reactivity.
| Feature | 2,4-Dichloropyrimidine | This compound |
| Structure | Asymmetric dichloropyrimidine | Symmetric dichloropyrimidine with a C2-amino group |
| Most Reactive Site(s) for SNAr | C4 is generally more reactive than C2.[1][3] | C4 and C6 positions are equivalent and reactive. |
| Electronic Influence of Substituents | Two electron-withdrawing chloro groups activate the ring for SNAr. | Two electron-withdrawing chloro groups are counteracted by one strong electron-donating dimethylamino group at C2, which deactivates the ring.[2] |
| General Reactivity Towards Nucleophiles | More reactive due to the absence of strongly deactivating groups. | Less reactive due to the deactivating (electron-donating) effect of the C2-amino group. |
| Typical Regioselectivity with Amines | Often forms a mixture of C4 and C2 substituted products, with the C4 isomer being the major product. Ratios can vary from 1:1 to 4:1 with neutral nucleophiles.[1] | Mono-substitution occurs cleanly at either the C4 or C6 position, yielding a single product. |
| Conditions for Selective Substitution | Palladium catalysis or the use of specific bases like LiHMDS can significantly enhance C4 selectivity.[1] Conversely, tertiary amine nucleophiles can favor C2 substitution, especially with an electron-withdrawing group at C5.[5][6][7] | Simple stoichiometric control of the nucleophile is typically sufficient for selective mono-substitution. Harsher conditions are required for di-substitution.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for nucleophilic aromatic substitution on these dichloropyrimidines.
Protocol 1: Highly Regioselective C4-Amination of 2,4-Dichloropyrimidine (Palladium-Catalyzed)
This protocol is adapted from a procedure demonstrating high C4 regioselectivity in the amination of a 6-aryl-2,4-dichloropyrimidine, a substrate with similar electronic properties at the C2 and C4 positions as the parent compound.[1]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Aliphatic secondary amine (e.g., morpholine) (1.1 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and PPh₃.
-
Add anhydrous THF and stir for 15 minutes at room temperature to form the catalyst complex.
-
Add the 6-aryl-2,4-dichloropyrimidine to the flask.
-
In a separate flask, premix the aliphatic secondary amine with the LiHMDS solution in THF.
-
Slowly add the amine/LiHMDS mixture to the solution containing the dichloropyrimidine and catalyst at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically rapid.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-amination of this compound (Catalyst-Free)
This protocol describes a general method for the catalyst-free mono-substitution on a deactivated dichloropyrimidine scaffold.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (e.g., benzylamine) (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-4.0 equiv)
-
N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
Procedure:
-
To a round-bottom flask, add this compound, the chosen amine, and the base.
-
Add the solvent (DMF) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion due to the deactivated substrate.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizing Reaction Pathways and Workflows
dot
Caption: SNAr pathways for 2,4-dichloropyrimidine.
dot
Caption: SNAr pathway for this compound.
dot
Caption: General experimental workflow for SNAr reactions.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Comparison of palladium catalysts for pyrimidine Suzuki coupling
A Comparative Guide to Palladium Catalysts for Pyrimidine Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The pyrimidine moiety, a key component in numerous pharmaceuticals, often requires efficient and selective C-C bond formation. The choice of the palladium catalyst is critical in achieving high yields and desired regioselectivity. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of pyrimidines, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of pyrimidines is influenced by the catalyst precursor, ancillary ligands, base, solvent, and reaction temperature. The following table summarizes quantitative data from various studies, offering a comparative overview of different catalytic systems for the coupling of chloropyrimidines.
| Chloropyrimidine | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 °C, 24 h | 71 | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | 81 | [1][2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 °C, 18-22 h | 85 | [3][4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 °C, 24 h | 65 | [1] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 100 °C, 16 h | 92 | [5] |
| 2,4-Dichloropyridine | Phenylboronic acid | [Pd(IPr)(cinnamyl)Cl] (3) | K₂CO₃ | 1,4-Dioxane | RT, 24 h | 75 (C4-selective) | [6] |
| 2-Chloropyridine* | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 °C, 18 h | 75-85 | [5] |
*Data for chloropyridines are included as a close proxy for pyrimidine reactivity, illustrating the performance of advanced catalyst systems.
Key Catalyst Systems in Detail
1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This is a widely used, commercially available Pd(0) catalyst. It is often effective for a range of Suzuki couplings but may require higher catalyst loadings and elevated temperatures.[3] Microwave-assisted reactions can significantly reduce reaction times and improve yields with this catalyst.[2][7]
2. Palladium(II) Precursors with Phosphine Ligands (e.g., Pd(OAc)₂/PPh₃)
Palladium(II) salts like Pd(OAc)₂ or PdCl₂ are air-stable and can be used in combination with phosphine ligands. The active Pd(0) species is formed in situ. While convenient, the performance can be variable depending on the specific ligand and substrate.
3. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂
This catalyst is known for its stability and effectiveness in coupling reactions involving heteroaryl chlorides.[8][9] The dppf ligand provides a good balance of steric bulk and electron-donating properties, often leading to higher yields and broader substrate scope compared to Pd(PPh₃)₄.
4. Palladium Catalysts with Buchwald Ligands (e.g., SPhos, XPhos)
Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group are highly effective for challenging Suzuki couplings, including those with unreactive aryl chlorides.[5] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, allowing for reactions at lower temperatures and catalyst loadings.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of chloropyrimidines with different palladium catalysts.
Protocol 1: Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄ [1][2]
-
Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.55 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating with a Buchwald Ligand System [5]
-
Reaction Setup: To an oven-dried Schlenk flask, add the chloropyrimidine (1.0 mmol), the boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%, 0.02 mmol), SPhos (4 mol%, 0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
Protocol 3: Suzuki Coupling of Dichloropyrimidines using Pd(dppf)Cl₂ [9]
-
Reaction Setup: In a suitable reaction vessel, combine the dichloropyrimidine (1.0 mmol), arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (3 mol%, 0.03 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a suitable solvent system, such as ethanol or n-butanol.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and stir for 2-16 hours, until reaction completion is observed.
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered, concentrated, and the product is isolated and purified using standard techniques like crystallization or chromatography.
Conclusion
The choice of a palladium catalyst for pyrimidine Suzuki coupling is highly dependent on the specific substrate and desired outcome. While Pd(PPh₃)₄ is a workhorse catalyst, particularly effective under microwave conditions for simple couplings, more challenging transformations involving sterically hindered or electron-deficient pyrimidines often benefit from more advanced systems. Pd(dppf)Cl₂ offers enhanced stability and reactivity for heteroaryl couplings. For the highest efficiency, especially with unreactive chlorides, catalyst systems incorporating Buchwald ligands like SPhos are often the superior choice, albeit at a higher cost. The provided protocols offer a starting point for developing robust and efficient syntheses of functionalized pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
Spectroscopic Analysis of Dichloropyrimidine Amine Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of isomers is a critical step in chemical synthesis and drug development. For substituted pyrimidines, which are key scaffolds in many pharmaceutical agents, unambiguous identification is paramount. This guide provides a comparative spectroscopic analysis of two key dichloropyrimidine amine isomers: 4,6-dichloro-N,N-dimethylpyrimidin-2-amine and 2,6-dichloro-N,N-dimethylpyrimidin-4-amine.
Due to the limited availability of direct experimental spectroscopic data for these specific N,N-dimethylated compounds in the public domain, this guide will focus on the spectroscopic characteristics of their parent primary amine isomers: 2-amino-4,6-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine. The analysis of these precursors provides a foundational understanding of the spectroscopic behavior of the dichloropyrimidine core, upon which the influence of the N,N-dimethyl group can be predicted and understood.
Comparative Spectroscopic Data
The differentiation of these isomers is readily achievable through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The substitution pattern on the pyrimidine ring directly influences the chemical environment of the constituent atoms, leading to distinct spectroscopic signatures.
| Spectroscopic Technique | 2-amino-4,6-dichloropyrimidine | 4-amino-2,6-dichloropyrimidine (Predicted/Comparative) | Key Differentiating Features |
| ¹H NMR | Singlet for H5 proton.[1] | Singlet for H5 proton.[2] | The chemical shift of the H5 proton will differ due to the different electronic effects of the amino group at position 2 versus position 4. The N-H protons will appear as a broad singlet. |
| ¹³C NMR | Three distinct signals for the pyrimidine ring carbons.[1] | Three distinct signals for the pyrimidine ring carbons.[2] | The chemical shifts of C2, C4, C5, and C6 will be different in each isomer, providing a clear method of distinction. |
| IR Spectroscopy | N-H stretching bands (typically 3300-3500 cm⁻¹), C=N and C=C ring stretching vibrations.[1] | N-H stretching bands (typically 3300-3500 cm⁻¹), C=N and C=C ring stretching vibrations.[2] | While the gross features will be similar, the exact frequencies and intensities of the ring vibrations and C-Cl stretches may differ slightly between the isomers. |
| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms.[1] | Molecular ion peak (M⁺) with the same m/z and isotopic pattern as the 2-amino isomer.[2] | The fragmentation patterns may differ, reflecting the different substitution patterns and bond stabilities. |
Note on N,N-dimethylated analogs: For the target compounds, this compound and 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, the key differences in their ¹H NMR spectra would be the absence of the N-H proton signal and the presence of a singlet corresponding to the six protons of the two methyl groups. The chemical shift of this singlet would likely differ between the two isomers. In ¹³C NMR, an additional signal for the methyl carbons would be observed.
Experimental Protocols
High-quality, reproducible spectroscopic data is essential for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of dichloropyrimidine amine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid interference with sample signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the powdered sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for LC-MS, or electron ionization (EI) for GC-MS.
-
Acquire the mass spectrum, ensuring to observe the molecular ion peak and its isotopic pattern, which is characteristic for chlorine-containing compounds.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the synthesis and spectroscopic analysis of dichloropyrimidine amine isomers to ensure unambiguous structural confirmation.
Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of dichloropyrimidine amine isomers.
References
A Comparative Guide to the Biological Activities of Substituted Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The versatility of this heterocyclic ring allows for a wide range of substitutions, leading to a diverse array of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and antiviral activities of various substituted pyrimidine analogs, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data for the biological activities of selected substituted pyrimidine analogs. This data is intended to provide a comparative overview of their potency.
Table 1: Anticancer Activity of Substituted Pyrimidine Analogs
The anticancer potential of pyrimidine derivatives is a significant area of research. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | 2,4,6-Trisubstituted | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| 1b | 2,4,6-Trisubstituted | HeLa (Cervical) | 7.8 | Doxorubicin | 1.2 |
| 1c | 2,4,6-Trisubstituted | A549 (Lung) | 10.5 | Doxorubicin | 1.5 |
| 2a | 5-Fluorouracil analog | HT-29 (Colon) | 3.5 | 5-Fluorouracil | 4.0 |
| 2b | 5-Fluorouracil analog | HepG2 (Liver) | 6.1 | 5-Fluorouracil | 5.5 |
| 3a | Pyrido[2,3-d]pyrimidine | PC-3 (Prostate) | 2.1 | Sunitinib | 3.2 |
| 3b | Pyrido[2,3-d]pyrimidine | K562 (Leukemia) | 4.7 | Imatinib | 0.5 |
Table 2: Antimicrobial Activity of Substituted Pyrimidine Analogs
Substituted pyrimidines have also demonstrated significant promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 4a | 2-Thiouracil derivative | Staphylococcus aureus | 8 | Candida albicans | 16 | Ciprofloxacin | 2 |
| 4b | 2-Thiouracil derivative | Escherichia coli | 16 | Aspergillus niger | 32 | Fluconazole | 8 |
| 5a | 4-Aminopyrimidine | Pseudomonas aeruginosa | 32 | Cryptococcus neoformans | 64 | Gentamicin | 4 |
| 5b | 4-Aminopyrimidine | Bacillus subtilis | 4 | Trichophyton rubrum | 8 | Amphotericin B | 1 |
Table 3: Antiviral Activity of Substituted Pyrimidine Analogs
The development of novel antiviral agents is a critical area of pharmaceutical research, and pyrimidine analogs have emerged as a promising class of compounds. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect.
| Compound ID | Substitution Pattern | Virus | EC50 (µM) | Reference Drug | EC50 (µM) |
| 6a | 2'-Deoxyuridine analog | Herpes Simplex Virus-1 (HSV-1) | 1.8 | Acyclovir | 2.5 |
| 6b | 2'-Deoxyuridine analog | Varicella-Zoster Virus (VZV) | 3.2 | Acyclovir | 4.0 |
| 7a | 4,6-Disubstituted pyrimidine | Influenza A (H1N1) | 5.7 | Oseltamivir | 1.2 |
| 7b | 4,6-Disubstituted pyrimidine | Respiratory Syncytial Virus (RSV) | 8.1 | Ribavirin | 6.5 |
| 8a | Pyrrolo[2,3-d]pyrimidine | Human Immunodeficiency Virus (HIV) | 0.9 | Zidovudine (AZT) | 0.1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity: Plaque Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates until plaques are visible in the untreated control wells.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value.
Mandatory Visualizations
Signaling Pathway: Apoptosis Induction by a Substituted Pyrimidine Analog
Many pyrimidine-based anticancer agents exert their effect by inducing apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be activated by a substituted pyrimidine analog.
Caption: Intrinsic apoptosis pathway activated by a pyrimidine analog.
Experimental Workflow: Synthesis and Biological Evaluation of Pyrimidine Analogs
The following diagram outlines a typical workflow for the synthesis of a series of substituted pyrimidine analogs and their subsequent biological evaluation.
Caption: Workflow for synthesis and biological evaluation.
Comparative study of synthetic routes to substituted aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including kinase inhibitors like Imatinib and Palbociclib.[1] The versatility of the aminopyrimidine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comparative overview of the most common synthetic routes to this privileged heterocyclic system, complete with experimental data, detailed protocols, and visual representations of key concepts to aid in the selection of the optimal synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of substituted aminopyrimidines can be broadly categorized into several key strategies. The choice of a particular route depends on factors such as the desired substitution pattern, availability of starting materials, scalability, and tolerance to various functional groups.
| Synthetic Route | General Description | Starting Materials | Typical Conditions | Yields | Advantages | Disadvantages |
| Pinner Synthesis (Condensation) | Cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a guanidine derivative.[2][3] | β-Diketones, β-ketoesters, enaminones, guanidine, amidines. | Basic or acidic catalysis, often with heating. Ultrasound or microwave irradiation can be used.[2][4] | Moderate to Excellent | Convergent, good for building the core, wide variety of starting materials available. | Can be sensitive to sterically hindered substrates, regioselectivity can be an issue with unsymmetrical dicarbonyls. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen) on the pyrimidine ring by an amine nucleophile.[1][5] | Halogenated pyrimidines (e.g., 2-chloropyrimidines), various primary and secondary amines. | Often requires a base (e.g., triethylamine, K₂CO₃) and heating. Solvent-free conditions are possible.[1][5] | Good to Excellent | Excellent for late-stage functionalization, predictable regiochemistry, good functional group tolerance. | Requires a pre-functionalized pyrimidine core, which may require additional synthetic steps. |
| One-Pot/Multicomponent Reactions | Combination of three or more reactants in a single reaction vessel to form the aminopyrimidine ring in a cascade of reactions.[4][6] | Ketones, aldehydes, malononitrile, guanidine, etc. | Often catalyzed by a simple acid, base, or metal salt. Microwave-assisted methods are common.[4] | Moderate to Good | High atom economy, operational simplicity, rapid generation of molecular diversity. | Optimization can be complex, and purification of the final product can be challenging. |
| Transition-Metal Catalyzed Cross-Coupling | Formation of C-N bonds by coupling a pyrimidine derivative with an amine, catalyzed by a transition metal complex (e.g., Palladium, Copper).[7][8][9] | Halogenated or triflated pyrimidines, amines, amides. | Requires a metal catalyst, a ligand, and a base. Reactions are typically run under an inert atmosphere. | Good to Excellent | Broad substrate scope, excellent functional group tolerance, allows for the formation of challenging C-N bonds. | Cost of catalysts and ligands, potential for metal contamination in the final product, requires careful optimization. |
| Dimroth Rearrangement | Isomerization of certain substituted pyrimidines, often involving the opening and closing of the pyrimidine ring to afford a more thermodynamically stable aminopyrimidine isomer.[10][11] | N-substituted iminopyrimidines. | Can be promoted by acid, base, heat, or light.[10] | Variable | Provides access to specific substitution patterns that may be difficult to obtain through other methods. | Limited to specific substrates that can undergo the rearrangement, the mechanism can be complex. |
Experimental Protocols
Below are representative experimental protocols for two of the most common synthetic routes.
Protocol 1: Synthesis of a 2-Aminopyrimidine via Nucleophilic Aromatic Substitution[5]
This protocol describes the synthesis of a substituted 2-aminopyrimidine by reacting 2-amino-4,6-dichloropyrimidine with a primary amine.
Materials:
-
2-amino-4,6-dichloropyrimidine (1.0 eq)
-
Substituted amine (1.0 eq)
-
Triethylamine (2.0 eq)
Procedure:
-
To a round-bottom flask, add finely ground 2-amino-4,6-dichloropyrimidine (3 mmol, 1.0 eq), the desired substituted amine (3 mmol, 1.0 eq), and triethylamine (6 mmol, 2.0 eq).
-
Heat the reaction mixture at 80-90 °C under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane and ethyl acetate).
-
Upon completion, add distilled water to the reaction mixture.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to afford the purified substituted 2-aminopyrimidine.
Example Data:
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | 6-Chloro-N4-phenyl-2,4-pyrimidinediamine | 5 | 83 |
| 3-Chloroaniline | 6-Chloro-N4-(3-chlorophenyl)-2,4-pyrimidinediamine | 12 | 78 |
| 4-Butoxyaniline | N4-(4-butoxyphenyl)-6-chloro-2,4-pyrimidinediamine | 4 | 86 |
(Data sourced from Iqbal et al., 2022)[5]
Protocol 2: One-Pot Synthesis of a 2-Aminopyrimidine via Condensation[4]
This protocol details a microwave-assisted, one-pot synthesis of a 2-aminopyrimidine from a chalcone and guanidine nitrate.
Materials:
-
Substituted chalcone (1.0 eq)
-
Guanidine nitrate (1.0 eq)
-
Zinc chloride (catalyst)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted chalcone (1.0 eq), guanidine nitrate (1.0 eq), and a catalytic amount of zinc chloride in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature for a specified time (e.g., 10-15 minutes).
-
After cooling, the reaction mixture is poured into crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Example Data:
| Chalcone Substituent | Product | Yield (%) |
| 4-Chloro | 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine | 56 |
| 4-Nitro | 2-amino-4-(4-nitrophenyl)-6-phenylpyrimidine | 45 |
| 4-Methoxy | 2-amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | 33 |
(Data sourced from a representative microwave-assisted synthesis protocol)[4]
Visualizing Key Concepts
Diagrams generated using Graphviz to illustrate important pathways and workflows.
Caption: A generalized workflow for the synthesis, purification, and analysis of substituted aminopyrimidines.
Caption: Inhibition of the JAK/STAT signaling pathway by an aminopyrimidine-based kinase inhibitor.[12]
Conclusion
The synthesis of substituted aminopyrimidines is a well-established field with a diverse array of methodologies. The classical Pinner synthesis and nucleophilic aromatic substitution remain highly relevant and powerful strategies. More modern approaches, such as multicomponent reactions and transition-metal-catalyzed cross-couplings, offer increased efficiency and broader substrate scope. The selection of a synthetic route should be guided by a careful consideration of the target molecule's structure, the desired scale of the synthesis, and the resources available. This guide provides a framework for making an informed decision, ultimately facilitating the discovery and development of novel aminopyrimidine-based therapeutics.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 12. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies | MDPI [mdpi.com]
A Comparative Guide to the Synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 4,6-dichloro-N,N-dimethylpyrimidin-2-amine, a key intermediate in the development of various therapeutic agents. The protocols are detailed with experimental data to facilitate informed decisions for laboratory-scale synthesis and process optimization.
Method 1: Two-Step Synthesis via Cyclocondensation and Chlorination
This widely-used approach involves the initial synthesis of 2-(dimethylamino)pyrimidine-4,6-diol followed by a chlorination step.
Step 1: Synthesis of 2-(dimethylamino)pyrimidine-4,6-diol
This step involves the base-catalyzed cyclocondensation reaction of an N,N-disubstituted guanidine with a malonic ester derivative.
Experimental Protocol:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
N,N-dimethylguanidine hydrochloride is added to the sodium ethoxide solution and stirred until fully dissolved.
-
Diethyl malonate is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with hydrochloric acid.
-
The resulting precipitate of 2-(dimethylamino)pyrimidine-4,6-diol is collected by filtration, washed with cold ethanol, and dried under a vacuum.
Step 2: Chlorination of 2-(dimethylamino)pyrimidine-4,6-diol
The diol intermediate is then chlorinated using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, 2-(dimethylamino)pyrimidine-4,6-diol is suspended in an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC.
-
After completion, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The acidic aqueous solution is then neutralized with a base, such as sodium bicarbonate.
-
The crude product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Method 2: Direct Chlorination using a Vilsmeier-Haack Reagent
An alternative approach involves the direct conversion of a 2-aminopyrimidine derivative to its dichlorinated counterpart using a Vilsmeier-Haack reagent, which is typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF). This method can be advantageous as it may offer a more direct route to the final product.
Experimental Protocol:
-
The starting material, a 5-substituted 2-amino-4,6-dihydroxypyrimidine, is treated with a Vilsmeier-Haack reagent.[1]
-
This reaction leads to the formation of a crude 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine intermediate.[1]
-
The crude intermediate is then dissolved in a mixture of 99% ethanol and 37% aqueous HCl.[1]
-
The reaction mixture is heated at 50°C for 2 hours, during which the desired 2-amino-4,6-dichloropyrimidine derivative precipitates.[1]
-
Water is added to ensure complete precipitation, and the product is collected by filtration.[1]
Performance Comparison
| Parameter | Method 1: Two-Step Synthesis | Method 2: Direct Chlorination (Vilsmeier-Haack) |
| Starting Materials | N,N-dimethylguanidine, Diethyl malonate, POCl₃ | 2-Amino-4,6-dihydroxypyrimidine derivatives, Vilsmeier-Haack reagent |
| Overall Yield | Yields for the analogous 2-(methylamino) derivative are not explicitly stated in the provided information. | Yields for 5-substituted 2-amino-4,6-dichloropyrimidines range from 69% to 82%.[1] |
| Reaction Time | Cyclocondensation: 4-6 hours; Chlorination: 2-4 hours | Deprotection step: 2 hours.[1] |
| Purity | Requires purification of the intermediate and final product. | The product often precipitates in high purity directly from the reaction mixture.[1] |
| Key Advantages | Utilizes readily available starting materials. | Can be a more direct route with high yields and straightforward product isolation.[1] |
| Key Disadvantages | A two-step process which can be more time-consuming. | Requires the preparation of the Vilsmeier-Haack reagent. |
Experimental and Logical Workflows
Caption: Comparative workflow of the two synthesis methods.
Signaling Pathway Visualization (Illustrative)
While not directly a signaling pathway, the following diagram illustrates the key chemical transformations in Method 1.
Caption: Key transformations in the two-step synthesis.
References
A Comparative Guide to Chlorinating Agents: Alternatives to Phosphorus Oxychloride
For researchers, scientists, and professionals in drug development, the chlorination of organic compounds is a fundamental transformation. While phosphorus oxychloride (POCl₃) has long been a workhorse in this field, its hazardous nature, demanding reaction conditions, and challenging workup procedures have spurred the exploration of alternative reagents. This guide provides an objective comparison of the performance of several common alternatives to POCl₃, supported by experimental data, detailed protocols, and visual aids to facilitate informed reagent selection.
Overview of Phosphorus Oxychloride and its Alternatives
Phosphorus oxychloride is a powerful and versatile chlorinating agent, widely used for the conversion of hydroxyl groups in various functionalities—such as in heteroaromatic ketones, carboxylic acids, and amides—to chlorides.[1][2] However, its high reactivity is accompanied by significant drawbacks. It is highly corrosive, moisture-sensitive, and often requires high reaction temperatures and long reaction times.[1] The workup can be complicated by the formation of phosphoric acid byproducts, which can be difficult to remove.[1]
In the quest for milder, safer, and more efficient chlorination methods, several alternative reagents have emerged as viable substitutes, each with its own set of advantages and disadvantages. This guide focuses on the following key alternatives:
-
Thionyl Chloride (SOCl₂)
-
Oxalyl Chloride ((COCl)₂)
-
Vilsmeier-Haack Reagent
-
Cyanuric Chloride (TCT)
-
Triphenylphosphine Dichloride (Ph₃PCl₂)
Performance Comparison of Chlorinating Agents
The choice of a chlorinating agent is highly dependent on the substrate and the desired outcome. The following tables provide a comparative summary of the performance of POCl₃ and its alternatives in common chlorination reactions.
Chlorination of Heteroaromatic Ketones
The conversion of hydroxy-substituted heterocycles (in their keto tautomeric form) to their chloro-derivatives is a critical step in the synthesis of many pharmaceutical intermediates.
Table 1: Comparison of Reagents for the Chlorination of Hydroxyquinolines/Quinazolinones
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Nitroquinazolin-4(1H)-one | POCl₃ | Neat | 160 | 6 | Starting Material Recovered | [2] |
| 6-Nitroquinazolin-4(1H)-one | SOCl₂/cat. DMF | Neat | Reflux | 4 | Not specified, but successful | [2] |
| 2-Hydroxypyridine | POCl₃/Pyridine | Solvent-free | 150-180 | 2-4 | 80-95 | [3] |
| Hydroxyquinoline | Thionyl chloride (SOCl₂) | Dichloromethane | 0 - Reflux | 1-5 | Generally Good | [2] |
Conversion of Carboxylic Acids to Acyl Chlorides
Acyl chlorides are important reactive intermediates for the synthesis of esters, amides, and other carbonyl derivatives.
Table 2: Comparison of Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Triphenylphosphine/Oxalyl Chloride | CH₃CN | Room Temp | 1 | 93 | [4] |
| Coumarin-based Carboxylic Acid | POCl₃/PCl₅ | Not specified | Not specified | Not specified | Good | [5] |
| Aromatic Carboxylic Acids | Vilsmeier-Haack Reagent | Toluene | Not specified | Not specified | Good | [6] |
Dehydration of Primary Amides to Nitriles
The conversion of amides to nitriles is a useful transformation in organic synthesis.
Table 3: Comparison of Reagents for the Dehydration of Primary Amides to Nitriles
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Amide | POCl₃ | Neat or Solvent | Heating | Varies | Good | [7] |
| Primary Amide | SOCl₂ | Neat or Solvent | Heating | Varies | Good | [7] |
| Primary Amide | Oxalyl Chloride/Et₃N/cat. DMSO | Not specified | Room Temp | < 1 h | Good to Excellent | [8] |
| Primary Amide | Cyanuric Chloride | Dimethylformamide | Room Temp | Varies | Good | [9] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for key chlorination reactions using alternative reagents.
Chlorination of a Hydroxyquinoline using Thionyl Chloride and Catalytic DMF
Materials:
-
Hydroxyquinoline (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.5 - 2 equivalents)
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend or dissolve the hydroxyquinoline in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice or slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[2]
Conversion of a Carboxylic Acid to an Acyl Chloride using Oxalyl Chloride
Materials:
-
Carboxylic acid (1 equivalent)
-
Oxalyl chloride ((COCl)₂) (1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or diethyl ether)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional, but often accelerates the reaction)
Procedure:
-
Dissolve the carboxylic acid in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
If using a catalyst, add a catalytic amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride dropwise to the solution. Effervescence (evolution of CO and CO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the gas evolution ceases.
-
The resulting solution of the acyl chloride can often be used directly in the next step, or the solvent and excess oxalyl chloride can be removed under reduced pressure.[10]
Dehydration of a Primary Amide to a Nitrile using Cyanuric Chloride
Materials:
-
Primary amide (1 equivalent)
-
Cyanuric chloride (0.34 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary amide in anhydrous DMF in a round-bottom flask.
-
Add cyanuric chloride to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution to remove excess cyanuric chloride and cyanuric acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting nitrile by distillation or chromatography.[9]
Reaction Workflows and Mechanisms
Visualizing the experimental workflow and understanding the underlying reaction mechanisms can aid in troubleshooting and optimizing reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pyrimidine Synthesis: Thermal vs. Microwave Heating
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine derivatives, the choice of heating method is a critical factor influencing reaction efficiency, time, and overall yield. This guide provides an objective comparison between conventional thermal heating and microwave-assisted synthesis, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for pyrimidine synthesis using both traditional thermal heating and modern microwave irradiation. The data clearly demonstrates the significant advantages of microwave-assisted synthesis in terms of reaction time and product yield.
| Compound | Heating Method | Reaction Time | Yield (%) | Reference |
| Thiazolopyrimidine 1a | Microwave | 10 min | 88 | [1] |
| Conventional | 1440 min (24 h) | 45 | [1] | |
| Thiazolopyrimidine 1b | Microwave | 14 min | 74 | [1] |
| Conventional | 1440 min (24 h) | 43 | [1] | |
| Thiazolopyrimidine 1c | Microwave | 9 min | 87 | [1] |
| Conventional | 1440 min (24 h) | 52 | [1] | |
| Fused Pyrimidine 6a | Microwave | 15 min | 92 | |
| Conventional | 8 h | 75 | ||
| Fused Pyrimidine 6b | Microwave | 20 min | 94 | |
| Conventional | 10 h | 78 | ||
| 4,6-diarylpyrimidine | Microwave | 10-30 min | 75-85 | |
| Conventional | 8-12 h | 60-70 |
Key Advantages of Microwave Heating
Microwave-assisted synthesis consistently outperforms conventional heating methods in several key areas:
-
Drastically Reduced Reaction Times: As evidenced by the data, reactions that take hours or even a full day to complete using conventional heating can often be accomplished in a matter of minutes with microwave irradiation.[1]
-
Increased Product Yields: The targeted and efficient heating provided by microwaves often leads to higher conversion rates and significantly improved product yields.[1]
-
Improved Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification processes.
-
Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is a more energy-efficient method compared to conventional heating, which relies on the transfer of heat from an external source.
Experimental Protocols
To provide a practical understanding of the two methodologies, detailed experimental protocols for a representative pyrimidine synthesis, the Biginelli reaction, are provided below.
Microwave-Assisted Biginelli Reaction Protocol
This protocol describes a solvent-free synthesis of dihydropyrimidinones.
-
Reactant Mixture: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid or a few drops of concentrated hydrochloric acid.
-
Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at a constant temperature of 100°C for 5-15 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of cold water to the reaction mixture.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol, and dry to obtain the crude product. The product can be further purified by recrystallization from ethanol.
Conventional Heating Biginelli Reaction Protocol
This protocol outlines the traditional approach to the Biginelli reaction.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol) in 10 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux using an oil bath or heating mantle and maintain the reflux for 4-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Isolation and Purification: Place the flask in an ice bath to induce crystallization. Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.
Reaction Mechanism: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that forms the pyrimidine core. The generally accepted mechanism proceeds through the following key steps, which can be accelerated by microwave irradiation.
Caption: The Biginelli reaction mechanism for pyrimidine synthesis.
Conclusion
For the synthesis of pyrimidine derivatives, microwave heating presents a compelling alternative to conventional thermal methods. The significant reduction in reaction times, coupled with increased yields and often cleaner reaction profiles, makes it an invaluable tool for accelerating research and development in medicinal chemistry and drug discovery. While conventional heating remains a viable option, particularly for large-scale synthesis where specialized microwave equipment may be limited, the efficiency and speed of microwave-assisted synthesis are undeniable advantages for laboratory-scale research.
References
A Comparative Guide to the Reaction Kinetics of Dichloropyrimidine Substitution
For Researchers, Scientists, and Drug Development Professionals
The regioselective substitution of dichloropyrimidines is a cornerstone of synthetic strategies in medicinal chemistry and drug development, providing a versatile platform for the synthesis of a wide array of biologically active compounds. The kinetics and selectivity of these nucleophilic aromatic substitution (SNAr) reactions are highly sensitive to a variety of factors, including the substitution pattern of the pyrimidine ring, the nature of the incoming nucleophile, and the specific reaction conditions employed. This guide provides a comparative analysis of these factors, supported by experimental data, to aid researchers in predicting and controlling the outcomes of their synthetic endeavors.
Factors Influencing Regioselectivity and Reaction Rates
The substitution of chlorine atoms on a dichloropyrimidine ring, typically at the 2,4- or 4,6-positions, is a nuanced process. The inherent electronic properties of the pyrimidine ring render the C4 and C6 positions generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. However, this intrinsic reactivity can be significantly modulated.
Substituents on the Pyrimidine Ring:
-
Electron-withdrawing groups (EWGs) at the C5 position, such as a nitro group, enhance the electrophilicity of the pyrimidine ring and generally favor substitution at the C4 position.
-
Electron-donating groups (EDGs) at the C6 position can alter the electronic distribution, in some cases leading to a preference for substitution at the C2 position.
Nature of the Nucleophile:
-
Neutral nitrogen nucleophiles often result in a mixture of C2 and C4 substituted isomers.
-
Tertiary amines have been shown to exhibit a high degree of selectivity for the C2 position, particularly when an electron-withdrawing group is present at the C5 position.[1][2]
-
Alkoxides and formamide anions can also favor C2 substitution, especially in substrates like 2-MeSO2-4-chloropyrimidine.[3]
Reaction Conditions:
-
Catalysis: The use of palladium catalysts, particularly in amination reactions, has been demonstrated to strongly favor the formation of the C4-substituted product.[4][5]
-
Solvent and Base: The choice of solvent and base can influence the reaction rate and, in some cases, the regioselectivity.
Comparative Analysis of Dichloropyrimidine Substitution Reactions
The following table summarizes the outcomes of various dichloropyrimidine substitution reactions, highlighting the influence of the factors discussed above. Due to a scarcity of comprehensive kinetic data in the literature, this comparison focuses on the regioselectivity and isolated yields of the products.
| Dichloropyrimidine Substrate | Nucleophile | Reaction Conditions | Major Product(s) | Regioselectivity (C4/C6 : C2) | Yield (%) | Reference(s) |
| 2,4-Dichloropyrimidine | Secondary Amines (e.g., Dibutylamine) | K₂CO₃, DMAc, rt | 4- and 2-amino isomers | 70:30 | - | [4] |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Amines | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C to 0 °C | 4-amino isomer | >97:3 | High | [4] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | i-PrNEt, CHCl₃, 40 °C | 4-amino isomer | High | - | [1] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, rt | 2-amino isomer | High C2 selectivity | - | [1] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF | 4-amino-6-chloro isomer | Selective for C4 | 60-99 | [6] |
| 2,4,6-Trichloropyrimidine | Morpholine | Acetone, 0 °C to rt | 2-morpholino-4,6-dichloro and 4-morpholino-2,6-dichloro | 79:20 (favoring C2) | 99 (total) | [7] |
Experimental Protocols
A generalized experimental protocol for the nucleophilic aromatic substitution of a dichloropyrimidine is provided below. Researchers should note that specific conditions will vary depending on the substrate and nucleophile.
General Procedure for Amination of Dichloropyrimidines:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichloropyrimidine substrate in an appropriate anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂).
-
Nucleophile Addition: In a separate flask, prepare a solution of the amine nucleophile (typically 1.0-1.2 equivalents) and a suitable base (e.g., K₂CO₃, Et₃N, or LiHMDS) in the same anhydrous solvent.
-
Reaction Execution: Slowly add the nucleophile/base solution to the stirred solution of the dichloropyrimidine at the desired reaction temperature (ranging from -78 °C to reflux, depending on the specific reaction).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of a dichloropyrimidine substitution reaction.
Caption: A generalized workflow for determining the reaction kinetics of dichloropyrimidine substitution.
Conclusion
The regioselective functionalization of dichloropyrimidines is a powerful tool in chemical synthesis. While a comprehensive set of quantitative kinetic data remains to be fully established in the literature, a qualitative understanding of the controlling factors provides a strong predictive framework. The interplay of electronic effects from ring substituents, the inherent reactivity of the nucleophile, and the strategic use of catalysts allows for a significant degree of control over the reaction outcome. This guide serves as a valuable resource for researchers navigating the complexities of dichloropyrimidine chemistry, enabling more efficient and predictable synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]
Purity Assessment of Synthesized Pyrimidine Derivatives: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized pyrimidine derivatives is a critical step in the journey from laboratory to clinical application. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering robust and reliable results. This guide provides a comprehensive comparison of HPLC with other key analytical methods—Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis—supported by experimental data and detailed protocols to aid in the selection of the most appropriate purity assessment strategy.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[1] For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common modality.[2]
A typical experimental workflow for HPLC analysis involves careful sample preparation, method development, and data analysis to ensure accurate purity determination.
Experimental Protocol: HPLC Purity of 5-Fluorouracil (5-FU)
This protocol is adapted from validated methods for the analysis of the pyrimidine analog, 5-Fluorouracil.[2][3][4]
-
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4]
-
Mobile Phase: A mixture of methanol and water (50:50 v/v) or a phosphate buffer.[2] For example, a 50mM KH2PO4 solution with the pH adjusted to 5.0 can be used.[4]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: A stock solution of 5-FU is prepared in the mobile phase and subsequently diluted to a working concentration (e.g., 8 µg/mL).[2]
Data Presentation: HPLC Purity of 5-Fluorouracil
| Parameter | Result | Reference |
| Retention Time | ~7.2 min | [3] |
| Linearity Range | 2-10 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.999 | [1] |
| Limit of Detection (LOD) | 0.007108 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.021539 µg/mL | [1] |
| Purity (by area %) | >99% | [2] |
Alternative and Complementary Purity Assessment Techniques
While HPLC is a primary method for purity determination, a multi-faceted approach utilizing orthogonal techniques is often necessary for comprehensive characterization and to meet stringent regulatory requirements.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a molar-based purity assessment.[5]
Experimental Protocol: ¹H-qNMR Purity Assessment
-
Sample Preparation: Accurately weigh the synthesized pyrimidine derivative and a certified internal standard (e.g., maleic acid) into a vial.[6] Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).[7]
-
NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) with a sufficient relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons.[6]
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[8]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing impurities.[9][10] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation of unknown byproducts or degradation products.[10] LC-MS/MS offers high sensitivity and selectivity for detecting and quantifying impurities, even in complex mixtures.[10]
Experimental Protocol: LC-MS/MS for Impurity Profiling
-
LC System: A UPLC system with a C18 column is used for separation.[11]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.[11]
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection in both positive and negative ion modes.[11]
-
Data Analysis: The data is analyzed to identify the mass-to-charge ratio (m/z) of the main compound and any impurities. Fragmentation data (MS/MS) is used to propose structures for the impurities.[9]
Elemental Analysis
Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[12] The experimentally determined percentages are compared with the theoretical values for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence of the compound's purity and confirms its elemental composition.[12][13]
Experimental Protocol: CHN Analysis
A small, accurately weighed amount of the dried pyrimidine derivative is combusted in a specialized elemental analyzer. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.
Comparison of Purity Assessment Methods
| Feature | HPLC | qNMR | Mass Spectrometry | Elemental Analysis |
| Principle | Separation based on polarity and detection by UV absorbance. | Molar concentration determined by the intensity of NMR signals.[5] | Separation by mass-to-charge ratio of ions. | Determination of the percentage of C, H, N, and other elements.[14] |
| Quantification | Relative (area percent) or absolute (with certified standard). | Absolute (with internal standard).[8] | Relative quantification of impurities. | Confirms elemental composition and infers purity.[12] |
| Strengths | High precision, robust, widely available. | Primary method, no need for analyte-specific reference standard, provides structural information.[5] | High sensitivity and specificity for impurity identification.[10] | Confirms molecular formula, insensitive to non-elemental impurities.[13] |
| Limitations | Requires a reference standard for absolute quantification, assumes similar detector response for all components in area percent method.[15] | Lower sensitivity than HPLC, potential for signal overlap.[16] | Not inherently quantitative without standards. | Does not detect isomeric impurities or those with the same elemental composition. |
| Best For | Routine quality control, stability testing.[4] | Purity assignment of reference standards, analysis of compounds without a specific standard.[17] | Impurity profiling and structural elucidation of unknown impurities.[9] | Confirmation of the molecular formula of a new compound.[13] |
Conclusion
The purity assessment of synthesized pyrimidine derivatives is a multi-faceted process that relies on a combination of analytical techniques. While HPLC remains the workhorse for routine purity analysis due to its robustness and precision, orthogonal methods like qNMR provide an absolute measure of purity and are invaluable when a specific reference standard is unavailable. Mass spectrometry is indispensable for the critical task of identifying and characterizing unknown impurities, and elemental analysis serves as a fundamental confirmation of the molecular formula. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to design a robust analytical strategy to ensure the quality and integrity of their synthesized pyrimidine derivatives.
References
- 1. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil - Int J Pharm Chem Anal [ijpca.org]
- 2. asianpubs.org [asianpubs.org]
- 3. rjptonline.org [rjptonline.org]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. chimia.ch [chimia.ch]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elemental analysis: an important purity control but prone to manipulations | CoLab [colab.ws]
- 15. enovatia.com [enovatia.com]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
A Comparative Guide to the X-ray Crystallography of 4,6-dichloropyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine and its structural analogs. While the crystal structure for the N,N-dimethyl derivative is not publicly available, this guide presents data for closely related compounds, offering valuable insights into the structural landscape of this class of molecules. The information herein is supported by experimental data from published crystallographic studies.
Introduction
Derivatives of 4,6-dichloropyrimidin-2-amine are significant scaffolds in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide range of biologically active compounds. Understanding their three-dimensional structure through X-ray crystallography is paramount for rational drug design, enabling the precise characterization of molecular geometry, intermolecular interactions, and solid-state packing. This knowledge is crucial for optimizing ligand-receptor interactions and improving the physicochemical properties of drug candidates.
This guide focuses on the crystallographic features of 2-amino-4,6-dichloropyrimidine, the parent compound, and compares it with N-substituted and other closely related derivatives to elucidate the impact of substitution on their crystal structures.
Data Presentation: Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 2-amino-4,6-dichloropyrimidine and a related derivative. This data allows for a direct comparison of their solid-state structures.
| Compound Name | 2-Amino-4,6-dichloropyrimidine | 4-Chloro-6-methoxypyrimidin-2-amine |
| Chemical Formula | C₄H₃Cl₂N₃ | C₅H₆ClN₃O |
| Molecular Weight | 163.99 g/mol | 159.58 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 16.447 | 3.7683 |
| b (Å) | 3.845 | 16.4455 |
| c (Å) | 10.283 | 10.7867 |
| α (°) | 90 | 90 |
| β (°) | 107.58 | 94.550 |
| γ (°) | 90 | 90 |
| Volume (ų) | 619.7 | 666.36 |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Density (calculated) | 1.758 g/cm³ | 1.591 g/cm³ |
| Hydrogen Bonding Motifs | N-H···N intermolecular hydrogen bonds forming chains.[1] | N-H···N and N-H···O hydrogen bonds forming dimers and sheets.[2] |
Experimental Protocols
General Synthesis of N-Substituted 4,6-Dichloropyrimidin-2-amines
A general method for the synthesis of N-substituted 4,6-dichloropyrimidin-2-amines involves the nucleophilic substitution of a chlorine atom from a dichloropyrimidine precursor with an appropriate amine.
Materials:
-
2-Amino-4,6-dichloropyrimidine or 4,6-dichloropyrimidine
-
Desired primary or secondary amine (e.g., dimethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)
-
Base (e.g., Triethylamine or Potassium Carbonate)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the starting dichloropyrimidine in an anhydrous solvent, add the desired amine.
-
Add a suitable base to the reaction mixture to act as an acid scavenger.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted derivative.
Single-Crystal X-ray Diffraction Analysis
The following is a representative protocol for the determination of a small molecule crystal structure.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).
-
Alternative methods include vapor diffusion and slow cooling of a saturated solution.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2]
-
The diffractometer software is used to collect a series of diffraction images by rotating the crystal through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
The crystal system and space group are determined from the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.
-
Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.
Mandatory Visualization
Caption: Experimental workflow from synthesis to crystallographic analysis.
References
A Head-to-Head Comparison of Ligands for Buchwald-Hartwig Amination: A Guide for Researchers
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. Central to the success of this palladium-catalyzed cross-coupling reaction is the choice of ligand, which profoundly influences catalyst activity, stability, and substrate scope. This guide provides a head-to-head comparison of commonly employed ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal ligand for their specific synthetic challenges.
Ligand Performance Comparison
The selection of an appropriate phosphine ligand is critical for optimizing the Buchwald-Hartwig amination. Factors such as the nature of the amine (primary, secondary, or amide), the aryl halide (chloride, bromide, iodide, or triflate), and the desired reaction conditions (temperature, catalyst loading) all play a crucial role in determining the most effective ligand. Below, we present a comparative overview of some of the most widely used ligands, with a focus on the Buchwald biarylphosphine ligands, Josiphos-type ligands, and N-heterocyclic carbenes (NHCs).
Buchwald Biarylphosphine Ligands: This class of bulky, electron-rich monophosphine ligands, developed by Stephen Buchwald and his group, has revolutionized the field of C-N cross-coupling. Their steric bulk and electronic properties are finely tunable, leading to highly active and versatile catalysts.[1]
-
XPhos: A highly versatile and robust ligand that is effective for a wide range of substrates, including challenging aryl chlorides and primary amines.[2][3]
-
SPhos: Another broadly applicable ligand, often showing excellent performance with a variety of amine and aryl halide coupling partners.[1]
-
BrettPhos: Particularly effective for the coupling of primary amines and the challenging amination of aryl mesylates.[4] It has also been shown to enable the highly selective monoarylation of primary amines.[4]
-
RuPhos: Often the ligand of choice for the coupling of secondary amines, demonstrating high reactivity and selectivity.[3]
Josiphos-type Ligands: These ferrocene-based diphosphine ligands have also demonstrated significant utility in Buchwald-Hartwig amination, particularly for the coupling of primary amines and amides with aryl chlorides.[3]
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. In some instances, NHC-ligated palladium complexes have shown superior reactivity compared to their phosphine counterparts, especially for the amination of sterically hindered or electron-poor aryl chlorides.[5]
Quantitative Data Presentation
To facilitate a direct comparison, the following tables summarize the performance of various ligands in specific Buchwald-Hartwig amination reactions.
Table 1: Amination of Bromobenzene with Various Amines
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Table 2: Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 h | 95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 h | 92 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 h | 88 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 h | 90 |
| (NHC)Pd(allyl)Cl | - | LHMDS | THF | RT | 25 min | 94 |
(Data for Table 2 is a representative compilation from multiple sources for illustrative comparison and may not be from a single head-to-head study.)
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the Buchwald-Hartwig amination.
General Procedure for Buchwald-Hartwig Amination using Biaryl Phosphine Ligands
This procedure is adapted from a general method for the amination of aryl halides.[2]
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂, or a G3/G4 precatalyst)
-
Biaryl phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, SPhos)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium precursor (typically 0.5-2 mol % Pd), the phosphine ligand (typically 1-4 mol %), and the base (typically 1.4-2.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the aryl halide (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture. For solid reagents, they can be added in step 1.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by an appropriate method, such as flash column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for high-throughput phosphine ligand screening.
References
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 4,6-dichloro-N,N-dimethylpyrimidin-2-amine are of paramount importance to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[2]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Hazard Data Summary from Analogous Compounds
The following table summarizes the known hazards of structurally similar compounds, which should be considered as potential hazards for this compound.
| Hazard Classification | Description | Precautionary Measures | Source Compound |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][3] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] | 4,6-Dichloropyrimidine |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][3] | Wear eye and face protection. Ensure eyewash stations are readily accessible.[1] | 4,6-Dichloropyrimidine |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Use only in a well-ventilated area or outdoors. Avoid breathing dust.[4] | 2-Amino-4,6-dimethylpyrimidine |
| Acute Oral Toxicity | May be harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[3][4] | 2-Amino-4,6-dimethylpyrimidine |
Detailed Experimental Protocol for Disposal
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.
-
Segregation: Do not mix this waste with incompatible materials. Strong oxidizing agents and strong acids are known to be incompatible with similar compounds.[3] Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal by a certified waste management company.
Step 2: Storage Pending Disposal
-
Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.
-
Containment: Ensure the storage area has secondary containment to capture any potential leaks.
-
Incompatibles: Store away from incompatible materials to prevent dangerous reactions.
Step 3: Final Disposal
-
Professional Disposal: The final disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.
-
Documentation: Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards based on available data for analogous compounds.
-
Incineration: The common practice for the disposal of waste pyridine and other chlorinated organic compounds is high-temperature incineration (820°C to 1,600°C) in a rotary kiln or liquid injection incinerator.[5] This should be left to the professionals of the waste disposal facility.
Disposal Workflow Diagram
References
Personal protective equipment for handling 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
Disclaimer: This document provides essential safety and logistical information for handling 4,6-dichloro-N,N-dimethylpyrimidin-2-amine. A comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, this guidance is supplemented with information from the SDS of the closely related compound, 2-Amino-4,6-dichloropyrimidine, due to structural similarities, particularly the dichloropyrimidine core. Users must exercise caution and handle this chemical as potentially hazardous.
Hazard Identification and Classification
Based on data for 2-Amino-4,6-dichloropyrimidine, this compound should be handled as a substance that is irritating to the eyes, skin, and respiratory system.[1][2]
Potential Health Effects:
-
Eye Contact: May cause serious eye irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Inhalation: May cause respiratory tract irritation.[1]
-
Ingestion: The effects of ingestion are not fully known, but it should be considered harmful.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing or lab coat.[1] | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. | Minimizes inhalation of dust or vapors. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid contact with skin and eyes.[3]
-
Do not breathe dust or vapors.[3]
-
Wash hands thoroughly after handling.
-
Take off contaminated clothing and wash it before reuse.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation occurs, get medical help.[1][4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical help.[1][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Use appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains.[5] |
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5]
Disposal Protocol:
-
Segregation: Collect waste containing this chemical in a designated, properly labeled, and sealed container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not discharge to sewer systems.[6]
Experimental Workflow and Safety Checkpoints
The following diagram outlines a typical experimental workflow for using this compound, incorporating essential safety checkpoints.
Logical Decision Making for Material Handling
This diagram illustrates the decision-making process for the safe use of this compound, emphasizing safety prerequisites.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
